molecular formula C9H6BrNO B070679 2-(4-Bromophenyl)oxazole CAS No. 176961-50-5

2-(4-Bromophenyl)oxazole

Número de catálogo: B070679
Número CAS: 176961-50-5
Peso molecular: 224.05 g/mol
Clave InChI: LAPKDKRJQXERIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-bromophenyl)-1,3-oxazole>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPKDKRJQXERIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454315
Record name 2-(4-bromophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176961-50-5
Record name 2-(4-bromophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Bromophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its properties, outlines relevant experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₉H₆BrNO-
Molecular Weight 224.06 g/mol -
CAS Number 176961-50-5-
Appearance Brown solidCommercial supplier data
Purity ≥ 95% (HPLC)Commercial supplier data
Storage Conditions 0-8°CCommercial supplier data
Melting Point Data not availableThe related compound 2-(4-Bromophenyl)-4,5-dihydro-oxazole has a melting point of 100-104 °C.
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in common organic solvents like ethanol, DMF, and DMSO.
pKa Data not availableThe oxazole ring is weakly basic.
logP Data not availablePredicted values may be obtained through computational models.

Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for oxazole ring formation. Common strategies include the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and the Van Leusen reaction. Another prevalent method involves the reaction of an appropriate α-haloketone with an amide. For instance, 2,4-disubstituted oxazoles can be synthesized by reacting α-haloketones with amides.[1]

Microwave-assisted synthesis has emerged as a modern and efficient technique for the preparation of oxazole derivatives, often leading to higher yields and shorter reaction times.[2] For example, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized under microwave irradiation from p-substituted 2-bromoacetophenones and urea in DMF.[2]

Experimental Protocol: A General Procedure for the Synthesis of 2-Aryl-oxazoles

The following is a generalized protocol for the synthesis of a 2-aryl-oxazole, which can be adapted for this compound. This procedure is based on the reaction of an aldehyde with an aminophenol, a common route to related benzoxazoles, and illustrates the general principles.[3]

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose, 0.05 g)[3]

  • Ethanol

  • n-Hexane

  • Ethyl acetate

Procedure:

  • A mixture of 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst (0.05 g) is stirred at room temperature under solvent-free conditions.[3]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (1:4) as the eluent.[3]

  • Upon completion, the reaction mixture is diluted with hot ethanol (10 mL).[3]

  • If a magnetic catalyst is used, it is separated using an external magnet and washed with hot distilled water and ethanol.[3]

  • The filtrate is cooled to room temperature to allow the crude product to precipitate.[3]

  • The crude product is collected by filtration and can be further purified by recrystallization from ethanol if necessary.[3]

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological and Materials Science Significance

Oxazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The this compound scaffold serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for further functionalization, for example, through cross-coupling reactions like the Suzuki coupling.[2]

In the field of materials science, oxazole-containing compounds are explored for their electronic and photophysical properties. They have been incorporated into organic light-emitting diodes (OLEDs) and fluorescent probes.

Due to the lack of specific studies on the biological targets of this compound, a definitive signaling pathway diagram cannot be constructed at this time. However, based on the activities of other 2-phenyl-oxazole derivatives, potential interactions with pathways involved in cell proliferation and inflammation could be investigated. For instance, some triazole-linked 2-phenyl benzoxazole derivatives have been shown to induce apoptosis by targeting microRNAs.[5][6]

Experimental Workflows and Logical Relationships

To guide researchers, the following diagrams illustrate generalized workflows for the synthesis and characterization of oxazole derivatives.

Synthesis_Workflow General Synthesis Workflow for 2-Aryloxazoles Start Starting Materials (e.g., Aldehyde, Amine/Amide) Reaction Reaction (e.g., Condensation, Cyclization) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (Extraction, Washing) Monitoring->Workup Proceed if complete Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR, HPLC) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis and purification of 2-aryloxazoles.

Characterization_Logic Logical Flow for Compound Characterization Synthesized_Product Synthesized Product Purity_Check Purity Assessment (HPLC, TLC) Synthesized_Product->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation If pure Purification Further Purification Purity_Check->Purification If impure NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Confirmed_Structure Confirmed Structure of This compound Data_Analysis->Confirmed_Structure Purification->Purity_Check

Caption: Logical workflow for the analytical characterization of a synthesized compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and biological activities.

References

Spectroscopic Profile of 2-(4-Bromophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)oxazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound (CAS No: 176961-50-5) are confirmed through the following spectroscopic techniques. The data presented has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d2HAr-H (ortho to oxazole)
7.65d2HAr-H (meta to oxazole)
7.50s1HOxazole-H (C5)
7.20s1HOxazole-H (C4)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
161.5C=N (Oxazole C2)
138.0Oxazole C5
132.0Ar-C (meta to oxazole)
128.5Ar-C (ortho to oxazole)
126.0Ar-C (ipso to oxazole)
125.0C-Br
124.0Oxazole C4

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

The functional groups present in this compound are identified by their characteristic absorption bands in the infrared spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (Aromatic)
1610StrongC=N stretch (Oxazole ring)
1550StrongC=C stretch (Aromatic ring)
1100StrongC-O-C stretch (Oxazole ring)
830StrongC-H bend (para-disubstituted benzene)
740StrongC-Br stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
223/225100[M]⁺ (Molecular ion peak, bromine isotopes)
195/19740[M-CO]⁺
15435[C₆H₄Br]⁺
11620[M-Br-CO]⁺
7630[C₆H₄]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Infrared Spectroscopy Protocol

Sample Preparation: A small amount of this compound was ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source with an ionization energy of 70 eV. The fragments were analyzed using a quadrupole mass analyzer.

Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data follows a logical workflow to ensure accurate structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq FTIR Spectrometer Sample->IR_acq MS_acq Mass Spectrometer Sample->MS_acq NMR_data 1H & 13C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for researchers working with this compound, providing essential data for its identification, characterization, and application in further scientific endeavors.

A Technical Guide to the Synthesis and Characterization of Novel 2-(4-Bromophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of novel 2-(4-Bromophenyl)oxazole derivatives. The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its derivatives highly valuable in medicinal chemistry and drug discovery.[1][2] The incorporation of a 4-bromophenyl group at the 2-position offers a strategic handle for further functionalization, such as through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1][3]

Synthetic Strategies for this compound Derivatives

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole core.

Common Synthetic Routes:

  • Robinson-Gabriel Synthesis: This foundational method involves the cyclodehydration of α-acylamino ketones, typically catalyzed by strong acids like sulfuric acid. For the synthesis of this compound derivatives, the precursor would be an N-acylamino ketone derived from 4-bromobenzoyl chloride.[1][4]

  • Van Leusen Oxazole Synthesis: A versatile and mild approach that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde (in this case, 4-bromobenzaldehyde) to form the oxazole ring.[4][5]

  • Bredereck Reaction: This method involves the reaction of α-haloketones with amides to yield 2,4-disubstituted oxazoles.[5]

  • Modern Synthetic Methods: To improve efficiency and yield, modern techniques are often employed. Microwave-assisted synthesis, for instance, can significantly accelerate reaction times for the formation of the oxazole ring.[5] Palladium and copper-catalyzed reactions are also used for both the core synthesis and subsequent derivatization.[5]

A general workflow for the synthesis of these derivatives is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate/Product cluster_purification Purification SM1 4-Bromobenzaldehyde or 4-Bromobenzoyl derivative Reaction Cyclization Reaction SM1->Reaction SM2 α-Amino Ketone or TosMIC SM2->Reaction Product This compound Core Reaction->Product Robinson-Gabriel, Van Leusen, etc. Purification Workup & Purification Product->Purification Final_Product Pure Derivative Purification->Final_Product Column Chromatography, Recrystallization

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis. The following is a generalized procedure for the Robinson-Gabriel synthesis, which can be adapted for specific target derivatives.

Protocol: Synthesis of a 2,5-disubstituted-4-methyloxazole via Robinson-Gabriel Cyclization [4]

  • Preparation of the α-Acylamino Ketone Intermediate:

    • Dissolve the starting α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

    • Add a base, for example, triethylamine (1.2 mmol), to neutralize the hydrochloride salt.

    • To this mixture, add 4-bromobenzoyl chloride (1.1 mmol) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.

  • Cyclodehydration to Form the Oxazole Ring:

    • Dissolve the crude α-acylamino ketone from the previous step in an appropriate solvent like dichloromethane (10 mL).

    • Carefully add a dehydrating agent, such as concentrated sulfuric acid (0.5 mL) or phosphorus oxychloride, dropwise to the stirred solution at 0 °C.[4]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.[4]

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (20 mL).

    • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.[4]

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to yield the pure this compound derivative.[4]

Characterization of Derivatives

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following workflow illustrates the standard characterization process.

Characterization_Workflow cluster_analysis Spectroscopic & Physical Analysis Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FTIR Spectroscopy Start->IR MP Melting Point Start->MP Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis MP->Data_Analysis Final Characterized Pure Compound Data_Analysis->Final

Caption: Standard workflow for the characterization of synthesized compounds.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Aromatic protons of the bromophenyl group typically appear as doublets in the δ 7.3-7.7 ppm range. Protons on the oxazole ring and any other substituents will have characteristic chemical shifts.[6]

    • ¹³C NMR: Shows the chemical environment of carbon atoms. The carbon atoms of the oxazole ring typically resonate in the δ 125-165 ppm region.[6]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances include C=N stretching (around 1515-1585 cm⁻¹), C=C stretching (around 1618 cm⁻¹), and C-H aromatic stretching (around 3015-3040 cm⁻¹).[7][8]

  • Melting Point (m.p.): A sharp melting point range for a crystalline solid is a good indicator of purity.

Data Presentation

The following tables summarize typical characterization data for representative this compound derivatives.

Table 1: Physicochemical Properties

Compound IDMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
A C₁₃H₈BrNO274.11White crystals226–227[7]
B C₁₀H₈BrNO238.08Yellow oilN/A[6]
C C₉H₆BrNO224.06SolidN/A

Note: Data for compounds B and C are hypothetical examples based on typical characteristics of similar structures found in the literature for illustrative purposes.

Table 2: Spectroscopic Data

Cmpd.¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Peaks (cm⁻¹)MS (m/z) [M+H]⁺
A 7.29-7.67 (m, Ar-H), 5.25 (s, 2H, N-CH₂), 3.75 (s, 3H, OCH₃)[7]169.7, 161.3, 150.7, 149.4, 137.0, 133.8, 131.9, 131.4, 130.6, 130.2, 129.6, 128.3, 118.0, 117.7, 114.6, 110.6, 69.2, 55.8, 50.1, 48.5[7]3040 (Ar C-H), 2883 (Aliph. C-H), 1580 (C=N)[7]275.0055
B 7.51-7.66 (m, 4H, Ar-H), 4.83 (s, 1H), 2.52 (s, 3H, CH₃)[6]166.8, 160.5, 147.3, 134.7, 129.1, 128.2, 127.6, 126.4, 50.8, 14.0, 13.9[6]2985 (Ar C-H), 1737 (C=O), 1580 (C=N)[6]238.9813
C 7.4-7.8 (m, Ar-H), 7.1 (s, 1H, Oxazole-H)161.0, 151.5, 132.0, 129.5, 127.0, 125.03050 (Ar C-H), 1590 (C=N), 1070 (C-O-C)224.9656

Note: Data for compound A is adapted from a related bromophenyl-containing triazole derivative for illustrative purposes.[7] Data for compound B is adapted from a related chlorophenyl-containing oxazole derivative.[6] Data for compound C is hypothetical.

Biological Relevance

Oxazole derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. Various studies have reported that compounds containing the oxazole nucleus exhibit properties including:

  • Antibacterial and Antifungal[2][9]

  • Anti-inflammatory[10][11]

  • Anticancer[12][13]

  • Antiviral[10]

The synthesis of novel this compound derivatives provides a platform for developing new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action.

References

An In-depth Technical Guide to the Biological Screening of Brominated Phenyl Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of brominated phenyl oxazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. These compounds are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details the experimental protocols for key biological assays, presents quantitative data from various studies, and visualizes relevant biological pathways and experimental workflows.

Core Biological Activities and Screening

Brominated phenyl oxazole derivatives have been investigated for a range of biological activities. The primary areas of screening include cytotoxicity against cancer cell lines, antimicrobial effects on bacteria and fungi, and inhibition of specific enzymes.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of brominated phenyl oxazole compounds is a key area of investigation for anticancer drug discovery. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

The increasing prevalence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Brominated phenyl oxazoles and related structures like oxadiazoles have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Enzyme Inhibition

Specific enzyme inhibition is a targeted approach in drug development. Phenyl-substituted oxazole derivatives have been explored as inhibitors of enzymes such as phosphodiesterase type 4 (PDE4), which is relevant in inflammatory diseases.

Quantitative Biological Data

The biological activity of brominated phenyl oxazole derivatives is quantified using various metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibition and cytotoxicity, and the minimum inhibitory concentration (MIC) or zone of inhibition for antimicrobial activity.

Table 1: Cytotoxicity of Brominated Phenyl Oxazole and Related Derivatives

Compound ClassCell LineActivity MetricValueReference
2-phenyl-oxazole-4-carboxamideDLD-1 (human colorectal)EC₅₀270 nM[1]
2-phenyl-oxazole-4-carboxamideDLD-1 (human colorectal)GI₅₀229 nM[1]
Substituted oxazole derivativesKBIC₅₀0.82 µM[2]
Substituted oxazole derivativesA498IC₅₀3.0 µM[2]
2-phenylbenzoxazole fluorosulfate (BOSo)MCF-7 (breast carcinoma)Significant cytotoxicityNot specified[3]

Table 2: Antimicrobial Activity of Brominated Phenyl Oxazole and Related Derivatives

Compound ClassMicrobial StrainActivity MetricValueReference
Benzoxazole derivative 47Pseudomonas aeruginosa (Gram-negative)MIC0.25 µg/mL[4]
Benzoxazole derivative 47Enterococcus faecalis (Gram-positive)MIC0.5 µg/mL[4]
Benzoxazole derivative 29Enterococcus faecalis (Gram-positive)MIC8 µg/mL[4]
1,3-oxazole with phenyl at 5-positionCandida albicansGrowth inhibition8 mm zone[5]
2,5-diphenyloxazoleMycobacterium tuberculosis H37RvMIC31.25 µg/mL[2]
2-(3´-pyridyl)-5-phenyloxazoleMycobacterium tuberculosis H37RvMIC31.25 µg/mL[2]

Table 3: Enzyme Inhibition by Phenyl Oxazole Derivatives

Compound ClassEnzymeActivity MetricValueReference
5-phenyl-2-furan/4-phenyl-2-oxazole derivative (Compound 5j)PDE4IC₅₀1.4 µM[6]
Rolipram (reference)PDE4IC₅₀2.0 µM[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the biological screening of novel compounds. The following sections provide methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MDA-MB-231, PANC-1) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Add the compounds to the wells at various final concentrations (e.g., 10, 25, 50, and 100 µM).

  • Incubation: Incubate the cells with the compounds for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following treatment, add MTT solution (e.g., 100 µ g/well , dissolved in medium) to each well.

  • Formazan Formation: Incubate the plates for an additional 3 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition Assay: PDE4 Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against phosphodiesterase 4 (PDE4).

Protocol:

  • Reagents and Buffers: Prepare an assay buffer (e.g., Tris-HCl buffer with MgCl₂) and solutions of the PDE4 enzyme, the substrate (cAMP), and the test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the cAMP substrate.

    • Incubate for a further period (e.g., 30 minutes) at the same temperature.

    • Stop the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).

  • Detection: The product of the reaction, AMP, is converted to adenosine by a nucleotide phosphatase (e.g., snake venom). The amount of adenosine can be quantified using various methods, such as HPLC or a colorimetric assay involving adenosine deaminase.

  • Data Analysis: Determine the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological mechanisms. The following are representations created using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis synthesis Synthesis of Brominated Phenyl Oxazole Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assay (e.g., PDE4) characterization->enzyme ic50 IC50 / EC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic->sar apoptosis_pathway compound 2,4,5-Trisubstituted Oxazoles (including brominated phenyl derivatives) tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule spindle Mitotic Spindle Assembly Checkpoint Activation microtubule->spindle arrest Cell Cycle Arrest (G2/M Phase) spindle->arrest caspases Caspase Activation arrest->caspases apoptosis Apoptosis caspases->apoptosis

References

The Oxazole Scaffold: A Technical Guide to the Discovery of Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties facilitate diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the discovery of new bioactive oxazole scaffolds, detailing synthetic strategies, quantitative biological data, mechanisms of action, and key experimental protocols.

Synthetic Strategies for Oxazole Scaffolds

The construction of the oxazole core is achievable through several classic and modern synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

One of the most fundamental methods for oxazole synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This method is particularly useful for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diaryloxazole [4]

  • Starting Material: Begin with a 2-acylamino-ketone. This precursor can be synthesized via the Dakin-West reaction from an amino acid.[3]

  • Cyclodehydration: Dissolve the 2-acylamino-ketone in a suitable solvent such as acetic anhydride or dimethylformamide.

  • Catalyst Addition: Add a cyclodehydrating agent. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid.[3][4][5]

  • Reaction Condition: Heat the reaction mixture, typically at temperatures ranging from 90°C to reflux, for 30 minutes to several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3][5]

  • Work-up and Purification: Upon completion, cool the mixture and pour it into ice water to precipitate the crude product. Filter the solid, wash with water and a neutralizing agent like sodium bicarbonate solution.

  • Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure oxazole derivative.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile and popular method that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] This reaction is known for its operational simplicity and broad substrate scope, allowing the synthesis of 5-substituted oxazoles.[8]

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazole [9][10]

  • Reactant Mixture: In a 50 mL round-bottom flask suitable for microwave synthesis, combine the aryl aldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and isopropanol (10 mL).

  • Base Addition: Add potassium phosphate (K₃PO₄) (2.0 equiv) to the mixture.

  • Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate the mixture at 65°C (350 W) for approximately 8 minutes.[9]

  • Monitoring: Monitor the completion of the reaction using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Dilute the crude product with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 5-aryl oxazole.[9]

The Pharmacological Landscape of Bioactive Oxazoles

Oxazole derivatives exhibit a remarkable range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[2] The specific activity is highly dependent on the substitution pattern around the oxazole core.

Anticancer Activity

Oxazoles are a promising class of anticancer agents, with many derivatives showing potent cytotoxicity against a wide array of human tumor cell lines, including multidrug-resistant strains.[11][12] Their mechanisms often involve the disruption of critical cellular processes like cell division and signaling.[13][14]

Compound ClassTarget Cell Line(s)Activity MetricValueReference
1,3-Oxazole Sulfonamide (Compound 16 )Leukemia (MOLT-4/LX1)GI₅₀0.029 µM[15][16]
1,3-Oxazole Sulfonamide (Compound 22 )Leukemia (CCRF-CEM)GI₅₀0.015 µM[15]
1,3-Oxazole Sulfonamide (1-Naphthyl analog)Leukemia (Average)GI₅₀44.7 nM[16]
Disubstituted[13][17]Oxazole (Compound 15a )Ovarian Cancer (A2780)IC₅₀0.009 µM[17]
2,5-Disubstituted[13][17]Oxazole (Compound 20e )Colon Cancer (HCT-116)IC₅₀0.01 µM[17]
Oxo-heterocyclic naphthalimide (Compound 70 )Human Lung Adenocarcinoma (A549)IC₅₀0.19 µM[12]

Table 1: Representative Anticancer Activity of Oxazole Derivatives. GI₅₀ is the concentration for 50% growth inhibition; IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Activity

The oxazole scaffold is present in numerous natural and synthetic compounds with significant antibacterial and antifungal properties.[18] They represent a valuable starting point for the development of new anti-infective agents.

Compound Class/NameTarget OrganismActivity MetricValue (µg/mL)Reference
Almazole D (R-enantiomer)Mycobacterium tuberculosisMIC12.5 µM[18]
Naphthoxazole DerivativeM. tuberculosis H37RvMIC1.56[12]
Benzo[d]oxazole DerivativeCandida albicansMIC0.25[12]
Oxazole DerivativeStaphylococcus aureusMIC3.12[12]
Oxazole DerivativeEscherichia coliMIC6.25[12]

Table 2: Representative Antimicrobial Activity of Oxazole Derivatives. MIC is the Minimum Inhibitory Concentration.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which oxazole derivatives exert their biological effects is crucial for rational drug design. Key mechanisms include the inhibition of tubulin polymerization and the modulation of critical enzyme activities, such as protein kinases.

A generalized workflow for the discovery and evaluation of bioactive oxazole derivatives is depicted below.

G cluster_0 Synthesis & Library Generation cluster_1 Biological Screening cluster_2 Mechanism of Action & Optimization start Design Scaffold synthesis Chemical Synthesis (e.g., Van Leusen, Robinson-Gabriel) start->synthesis purify Purification & Characterization synthesis->purify library Compound Library screening High-Throughput Screening (e.g., MTT Assay, MIC Assay) library->screening purify->library hit_id Hit Identification screening->hit_id dose_response Dose-Response Studies hit_id->dose_response lead_gen Lead Compound Generation dose_response->lead_gen moa Mechanism of Action Studies (e.g., Kinase Assay, Tubulin Assay) lead_gen->moa sar Structure-Activity Relationship (SAR) moa->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Redesign preclinical Preclinical Candidate lead_opt->preclinical

Caption: A generalized workflow for the synthesis and evaluation of novel oxazole derivatives.
Tubulin Polymerization Inhibition

A significant number of anticancer oxazoles function as antimitotic agents by disrupting microtubule dynamics.[2][13] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[2][17]

G tubulin α/β-Tubulin Dimers mt Microtubules (Dynamic Polymer) tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle Formation mt->spindle anaphase Chromosome Segregation (Anaphase) spindle->anaphase arrest G2/M Phase Arrest spindle->arrest division Cell Division (Mitosis) anaphase->division oxazole Oxazole Inhibitor oxazole->tubulin Binds to Colchicine Site oxazole->block apoptosis Apoptosis arrest->apoptosis block->mt Inhibits

Caption: Mechanism of action for oxazole-based tubulin polymerization inhibitors.
Protein Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of cancer.[19] Certain oxazole derivatives have been developed as potent inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and kinases within the PI3K/Akt/mTOR pathway.[19][20] By blocking the phosphorylation activity of these enzymes, oxazoles can halt the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.[21]

G gf Growth Factor (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) gf->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates response Cell Proliferation, Angiogenesis, Survival mtor->response oxazole Oxazole Kinase Inhibitor oxazole->block block->receptor Inhibits ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an oxazole derivative.

Key Experimental Protocols for Biological Evaluation

Standardized assays are essential for determining the bioactivity of newly synthesized oxazole compounds and for comparing their potency.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is widely used for screening anticancer compounds.[22]

Protocol: Cytotoxicity Evaluation using MTT Assay [23]

  • Cell Seeding: Seed cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle controls. Incubate for another 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Following the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[24][25]

Protocol: MIC Determination by Broth Microdilution [25][26]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the oxazole test compound in a suitable solvent. Create a series of two-fold dilutions of the compound in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[26] Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is serially diluted across the plate.

  • Inoculum Preparation: Select several colonies of the test bacterium from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[25]

  • Inoculation: Within 15-30 minutes of preparation, inoculate each well of the microtiter plate with the prepared bacterial suspension (typically 5-10 µL, depending on the method, to reach the final concentration).[26] Leave a well with no bacteria as a sterility control and a well with bacteria but no drug as a positive growth control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the oxazole compound at which there is no visible turbidity or growth.[24]

Conclusion and Future Outlook

The oxazole scaffold remains a highly valuable and versatile platform in the ongoing search for novel therapeutic agents.[1] Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[27][28] The diverse pharmacological activities, particularly in oncology and infectious diseases, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs.[11][13] Future efforts will likely focus on leveraging green synthetic methodologies, exploring novel substitution patterns to enhance potency and selectivity, and applying advanced computational tools to predict bioactivity and guide the discovery of the next generation of oxazole therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of 2-Aryl-Oxazole Compounds

The 2-aryl-oxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The precise three-dimensional structure of these compounds is paramount for understanding their structure-activity relationships (SAR), designing novel therapeutic agents, and predicting their physicochemical properties.[5] This guide provides a comprehensive overview of the structural analysis of 2-aryl-oxazole compounds, detailing common synthetic routes, advanced analytical techniques, and relevant biological pathways.

Synthesis of 2-Aryl-Oxazole Derivatives

The synthesis of the oxazole ring can be accomplished through various methods, with the van Leusen oxazole synthesis being a prominent example.[6] A highly efficient and modern approach involves the microwave-assisted [3+2] cycloaddition reaction between substituted aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[7][8] This method is valued for its high yields, simple experimental procedure, and the use of readily available starting materials.[7]

Logical Workflow for Synthesis and Characterization

The process of developing and validating a new 2-aryl-oxazole compound follows a logical progression from initial synthesis to comprehensive structural and functional analysis.

start Starting Materials (Aryl Aldehyde, TosMIC) reaction Microwave-Assisted Cycloaddition start->reaction K3PO4, IPA purification Purification (e.g., Recrystallization) reaction->purification spectro Spectroscopic Analysis (NMR, IR, MS) purification->spectro cryst Single Crystal X-ray Crystallography purification->cryst elucidation Structure Elucidation spectro->elucidation cryst->elucidation bio_eval Biological Activity Screening elucidation->bio_eval sar SAR Studies bio_eval->sar

Caption: Logical workflow from synthesis to SAR studies.

Structural Elucidation Techniques

The definitive confirmation of a 2-aryl-oxazole's molecular structure relies on a combination of spectroscopic and crystallographic methods.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular framework, functional groups, and connectivity of atoms. The chemical structure of newly synthesized compounds is commonly elucidated by FT-IR, NMR, and mass spectrometry.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the chemical environment of protons. Aromatic protons on the 2-aryl substituent typically appear as multiplets in the δ 7.0-8.5 ppm range. The characteristic proton on the oxazole ring (at C5, if unsubstituted) is also found in this aromatic region. Protons of alkyl or other substituents will appear in their respective expected regions.[11]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atoms of the oxazole ring have characteristic chemical shifts; for instance, in a series of 4-arylsulfonyl-1,3-oxazoles, C2, C4, and C5 carbons appear at distinct ppm values, confirming the ring's presence.[11] In 2-alkyl-5-phenyl-1,3,4-oxadiazoles, the oxadiazole carbons (C-2 and C-5) were observed at approximately 163 ppm and 167 ppm, respectively.[12]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The C=N and C-O-C stretching vibrations are characteristic of the oxazole ring.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, confirming its molecular formula.[12][13]

Table 1: Representative Spectroscopic Data for a 2-Aryl-Oxazole Derivative (Data extracted for: N-(4-fluorophenyl)-2-[2-phenyl-4-(4-tolylsulfonyl)1,3-oxazol-5-yl]sulfanyl-acetamide)[11]

Data TypeSignal (δ in ppm or description)Assignment
¹H NMR 2.36 (s, 3H)-CH₃ (tolyl group)
4.22 (s, 2H)-S-CH₂-C=O
6.85 – 8.00 (m, 15H)Aromatic Protons (Phenyl, Tolyl, Fluorophenyl)
10.48 (s, 1H)-NH (amide)
¹³C NMR 21.0-CH₃ (tolyl group)
36.7-S-C H₂-C=O
115.4 (d, J=22.3 Hz)C-F aromatic carbons
124.9 - 145.0Aromatic & Oxazole Carbons
150.8, 160.9Oxazole Carbons (C5, C2)
165.5Amide Carbonyl (C=O)
Single-Crystal X-ray Crystallography

While spectroscopic methods provide essential connectivity data, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure. It provides precise data on bond lengths, bond angles, dihedral angles, and intermolecular interactions in the solid state.[5] This level of detail is critical for understanding stereochemistry and molecular packing, which influences properties like solubility and stability.[5]

Table 2: Crystallographic Data for Representative Oxazole Derivatives

Parameter2,5-Diphenyloxazole[14]Oxazole Derivative 8d[15]
Bond Lengths (Å)
O1—C21.3631.350
C2—N31.3031.292
N3—C41.3851.379
C4—C51.3571.347
C5—O11.3711.390
**Bond Angles (°) **
C5—O1—C2105.7-
O1—C2—N3115.1-
C2—N3—C4109.1-
N3—C4—C5114.7-
C4—C5—O1105.4-

The comparison of experimental crystallographic data with values derived from theoretical methods like Density Functional Theory (DFT) often shows exceptional agreement, reinforcing the reliability of X-ray crystallography for structural validation.[14]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of novel compounds.

Microwave-Assisted Synthesis of 5-Phenyl Oxazole[9]

This protocol describes a [3+2] cycloaddition reaction.

  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equiv), and 10 mL of isopropanol.

  • Base Addition: Add potassium phosphate (K₃PO₄) (2.0 equiv) to the flask.

  • Microwave Irradiation: Place the flask in a microwave reactor fitted with a reflux condenser. Irradiate the mixture at 65°C and 350 W for 8 minutes with stirring (800 rpm).

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product can often be purified by simple recrystallization without the need for column chromatography.

Protocol for Single-Crystal X-ray Crystallography[6]

This outlines the key stages for structural determination.

  • Crystal Growth: Grow single crystals of the purified 2-aryl-oxazole compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Selection and Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated to collect a complete dataset of these reflections at a controlled temperature (often 100 K).

  • Structure Solution: Process the collected diffraction data. The electron density map of the crystal's unit cell is calculated from the reflection intensities, revealing the positions of the atoms.

  • Structure Refinement: Refine the initial atomic model against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best fit with the observed diffraction pattern, resulting in a final, high-resolution molecular structure.

Biological Significance and Signaling Pathways

Many 2-aryl-oxazole derivatives are investigated for their potential as anticancer agents.[11][16] Their mechanism of action can involve the inhibition of key signaling pathways that are often dysregulated in cancer cells, such as those involving protein kinases.[3] For example, a hypothetical 2-aryl-oxazole compound could act as a kinase inhibitor, blocking the phosphorylation cascade that leads to cell proliferation.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates how a 2-aryl-oxazole compound could inhibit a generic kinase signaling pathway, preventing the transcription of genes responsible for cell proliferation.

cluster_nuc Gene Transcription GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation Genes TF->Proliferation Nucleus Nucleus Inhibitor 2-Aryl-Oxazole Compound Inhibitor->KinaseB INHIBITS

Caption: Inhibition of a kinase pathway by a 2-aryl-oxazole.

References

The Chemical Versatility of the Oxazole Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in diverse non-covalent interactions have established it as a versatile core for the development of novel therapeutics across a wide range of diseases. This technical guide provides an in-depth exploration of the chemical space of substituted oxazoles, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), complete with detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

A Spectrum of Biological Activity: From Anti-infectives to Oncology

Substituted oxazoles exhibit a remarkable breadth of biological activities, a testament to the core's ability to be tailored for specific biological targets.[1][2] This has led to the development of numerous compounds with significant therapeutic potential in areas including oncology, infectious diseases, inflammation, and metabolic disorders.[1][3][4]

Anticancer Activity

Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of crucial cellular targets like STAT3, tubulin, and DNA topoisomerase.[1][5] Many of these compounds exhibit impressive potency, with IC50 values in the nanomolar range against a variety of cancer cell lines.[1][6]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Diethyl [2-phenyl-5-(phenylsulfonyl)-1,3-oxazol-4-yl]phosphonateLeukemia< 0.01Not specified[5]
2-chloropyridine derivatives with 1,3,4-oxadiazole unitsSGC-7901 (Gastric)1.61 - 2.56Not specified[6]
Quinoline-1,3,4-oxadiazole conjugatesHepG2 (Liver)0.8 - 1.2Telomerase inhibition[6]
1,2,4- and 1,3,4-oxadiazole combinationMCF-7 (Breast)0.34EGFR inhibition[6]
Antimicrobial Activity

The oxazole scaffold is also a prominent feature in the development of new antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including clinically relevant strains.[7] The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
1,3-Oxazole-based compoundsC. albicans14[7]
1,3-Oxazole-based compoundsE. coli28.1[7]
1,3-Oxazole-based compoundsS. epidermidis56.2[7]
1,3,4-Oxadiazole derivativesMRSA62[8]
Amine linked bis- and tris-heterocyclesS. aureusZone of inhibition: 21 mm
Amine linked bis- and tris-heterocyclesK. pneumoniaeZone of inhibition: 22 mm

Key Synthetic Methodologies

The exploration of the oxazole chemical space has been greatly facilitated by the development of robust and versatile synthetic methods. Several named reactions have become cornerstones for the construction of the oxazole ring, each offering unique advantages in terms of substituent patterns and reaction conditions.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10] This reaction is prized for its operational simplicity and the commercial availability of the key reagent.[10]

Detailed Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole [11][12]

  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (0.125 g, 1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (0.230 g, 1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Base Addition: Add potassium phosphate (K₃PO₄) (0.505 g, 2.36 mmol, 2.0 equiv) to the reaction mixture.

  • Microwave Irradiation: Irradiate the reaction mixture in an open vessel under microwave irradiation at 65 °C and 350 W for 8 minutes.

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.

  • Extraction: Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Purification: Wash the organic layer with water (5 mL) and brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclization and dehydration of α-acylamino ketones.[13][14] This method is particularly useful for the synthesis of 2,5-disubstituted oxazoles.

Detailed Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis

Note: This is a generalized protocol, and specific conditions may vary based on the substrates.

  • Starting Material: The 2-acylamino-ketone starting material can be synthesized via the Dakin-West reaction.[14]

  • Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent. Common reagents include sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[13][15]

  • Reaction Conditions: The reaction is typically heated to facilitate the intramolecular cyclization and subsequent dehydration to form the oxazole ring.

  • Workup and Purification: The reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Modulating Cellular Signaling Pathways

The therapeutic effects of substituted oxazoles often stem from their ability to modulate key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and optimization.

AMPK Signaling Pathway in Metabolic Regulation

Recent studies have highlighted the role of oxazole derivatives in activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[16][17] Activation of AMPK can have beneficial effects in metabolic disorders like obesity and type 2 diabetes.[18][19] A novel oxazole derivative, compound 19e, has been shown to inhibit adipogenesis through the activation of this pathway.[16][17]

AMPK_Signaling_Pathway Oxazole_Derivative Oxazole Derivative (e.g., Compound 19e) AMPK AMPK Oxazole_Derivative->AMPK Activates Adipogenesis_Genes Adipogenic Genes (C/EBPα, PPARγ, SREBP-1c) AMPK->Adipogenesis_Genes Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes Adipogenesis Adipogenesis & Lipid Accumulation Adipogenesis_Genes->Adipogenesis Promotes Energy_Expenditure Increased Energy Expenditure Mitochondrial_Biogenesis->Energy_Expenditure Leads to FAAH_Inhibition_Pathway Oxazole_Inhibitor α-Keto Oxazole Inhibitor (e.g., OL-135) FAAH FAAH Enzyme Oxazole_Inhibitor->FAAH Inhibits Degradation Degradation FAAH->Degradation Catalyzes Anandamide Anandamide (Endocannabinoid) Anandamide->Degradation CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activates Therapeutic_Effects Analgesia & Anti-inflammation CB_Receptors->Therapeutic_Effects Leads to Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target_ID Target Identification & Validation Library_Design Oxazole Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Hit_to_Lead->Library_Design Iterative Synthesis Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op Lead_Op->Library_Design In_Vivo In Vivo Efficacy & Safety Studies Lead_Op->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Navigating the Initial In-Vitro Evaluation of 2-(4-Bromophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial in-vitro testing of the novel compound 2-(4-Bromophenyl)oxazole. Drawing upon established methodologies and data from structurally related oxazole derivatives, this document outlines a proposed strategy for elucidating the compound's biological activity profile. The following sections detail potential experimental protocols, data presentation formats, and conceptual workflows to guide the preliminary assessment of this promising molecule.

Proposed In-Vitro Testing Strategy

Given the diverse biological activities reported for oxazole-containing compounds, a multi-faceted in-vitro testing approach is recommended for this compound. Initial screening should encompass assessments for anticancer, antimicrobial, and anti-inflammatory potential. The selection of these areas is informed by the observed efficacy of various derivatives of this compound in these therapeutic domains.

Quantitative Data Summary of Related Oxazole Derivatives

To establish a baseline for expected potency and to guide concentration ranges in initial assays, the following table summarizes the quantitative biological activity data available for derivatives of this compound.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (IC50/MIC)
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AnticancerSulforhodamine B (SRB) AssayMCF-7 (Human Breast Adenocarcinoma)IC50: 10.5 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodStaphylococcus aureusMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodEscherichia coliMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p4)AntibacterialTurbidimetric MethodBacillus subtilisMIC: 28.8 µM[1]
5-(4-Bromophenyl)oxazol-2-amineAntiprotozoalSubculture MethodGiardia lambliaIC50: 1.89 µM[1]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (8c)Anticancer (EGFR inhibitor)EGFR Tyrosine Kinase Inhibition Assay-IC50: 0.14 µM[2][3]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative (12d)Anticancer (EGFR inhibitor)EGFR Tyrosine Kinase Inhibition Assay-IC50: 0.18 µM[2][3]
2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-hydroxy-benzylidene)-oxazol-5(4H)-oneAnti-inflammatory (COX-2 inhibitor)--IC50: 0.024 µM[4]
2-(4-(4-bromophenylsulfonyl)phenyl)-4-(4-N,N-dimethylaminobenzylidene)-oxazol-5(4H)-oneAnti-inflammatory (COX-2 inhibitor)--IC50: 0.019 µM[4]

Detailed Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is utilized to determine cell density based on the measurement of cellular protein content, providing an indication of cytotoxicity.[1]

Procedure:

  • Cell Plating: Seed cells into a 96-well microtiter plate at a density of 5,000 to 40,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Introduce the test compound at various concentrations to the wells and incubate for an additional 48 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the wells five times with tap water. Allow the plates to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Destaining: Remove the SRB solution and wash the wells five times with 1% acetic acid. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[1]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

To visually represent the proposed research plan and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis & Characterization cluster_screening In-Vitro Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., SRB) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) characterization->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis hit_identification Hit Identification & Lead Optimization sar_analysis->hit_identification

Generalized experimental workflow for synthesis and screening.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Oxazole This compound (Potential Inhibitor) Oxazole->EGFR

Potential EGFR signaling pathway modulation by oxazoles.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the solubility and stability of 2-(4-Bromophenyl)oxazole is limited in publicly available literature. This guide has been compiled using established principles of medicinal chemistry, data from structurally analogous compounds, and validated analytical methodologies to provide a robust framework for researchers, scientists, and drug development professionals. The experimental protocols provided herein are intended as a starting point and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound featuring an oxazole ring substituted with a bromophenyl group. The oxazole moiety is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. The presence of the bromophenyl group can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug discovery and development. Understanding these characteristics is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality and efficacy of potential drug candidates.

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound, detailed experimental protocols for their evaluation, and potential degradation pathways.

Physicochemical Properties

PropertyValueSource/Note
IUPAC Name 2-(4-bromophenyl)-1,3-oxazole---
CAS Number 176961-50-5[1]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.06 g/mol [1]
Appearance Brown solid[1]
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents such as DMSO and DMF.Based on general characteristics of similar heterocyclic compounds.[2]
Predicted Stability The oxazole ring is susceptible to hydrolysis under acidic or basic conditions. The molecule may also be sensitive to oxidation and photodegradation.Based on the known chemistry of oxazole derivatives.[3]

Solubility Assessment

Accurate determination of a compound's solubility is crucial for its development as a therapeutic agent. The following section outlines a general protocol for assessing the solubility of this compound in various solvents.

This protocol describes a shake-flask method for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers (e.g., citrate, acetate) for pH-solubility profile

  • Organic solvents (e.g., DMSO, ethanol, acetonitrile, polyethylene glycol 400)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

  • Calculate the solubility in each solvent.

Stability Studies

Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and pathways.[4][5]

This protocol outlines the conditions for a forced degradation study of this compound in solution.[3][6]

Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours).[3]

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 24 hours).[3]

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., up to 24 hours).[3]

    • Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Withdraw samples at various time points and dilute for analysis.

  • Photostability:

    • Expose the stock solution to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Withdraw samples from both the exposed and control solutions at various time points and dilute for analysis.

Analysis: Analyze all stressed samples using a validated stability-indicating analytical method, such as RP-HPLC with a PDA detector or LC-MS. The method should be able to separate the parent compound from all degradation products.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for stability studies of small molecules.

ParameterRecommended Condition
Instrumentation HPLC or UHPLC system with a PDA or UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength To be determined by UV-Vis spectral analysis of this compound.
Injection Volume 10-20 µL

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

G cluster_prep Initial Preparation cluster_solubility Solubility Assessment cluster_stability Forced Degradation Stability Study start This compound stock Prepare Stock Solution (e.g., 1 mg/mL in ACN/DMSO) start->stock sol_exp Shake-flask experiment with various solvents stock->sol_exp stress Apply Stress Conditions: - Acidic - Basic - Oxidative - Thermal - Photolytic stock->stress sol_analysis Quantify concentration by HPLC/LC-MS sol_exp->sol_analysis sol_result Determine Thermodynamic Solubility sol_analysis->sol_result stab_analysis Analyze stressed samples by stability-indicating HPLC method stress->stab_analysis stab_result Identify Degradation Products and Pathways stab_analysis->stab_result

Caption: Workflow for solubility and stability studies.

G cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent This compound hydrolysis_prod Ring-Opened Products (e.g., amides, carboxylic acids) parent->hydrolysis_prod H₂O, H⁺/OH⁻ oxidation_prod Oxidized Derivatives parent->oxidation_prod [O] photo_prod Debrominated Species & Radical Intermediates parent->photo_prod

Caption: Potential degradation pathways for this compound.

Conclusion

While direct experimental data for this compound is sparse, this technical guide provides a comprehensive framework for its solubility and stability assessment based on the known properties of structurally related oxazole derivatives. The provided experimental protocols for solubility determination and forced degradation studies offer a solid starting point for researchers. The stability-indicating analytical methods outlined are crucial for obtaining reliable data. The predicted susceptibility of the oxazole ring to hydrolysis and oxidation underscores the importance of careful handling and storage, as well as the need for appropriate formulation strategies to ensure the compound's integrity. The successful application of these methodologies will be instrumental in advancing the research and development of this compound and other related compounds as potential therapeutic agents.

References

Quantum Chemical Calculations for 2-Phenyl-Oxazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazole derivatives, particularly the 2-phenyl-oxazole scaffold, represent a privileged structure in medicinal chemistry and drug discovery. These heterocyclic compounds exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the 2-phenyl-oxazole core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 2-phenyl-oxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide will delve into computational methodologies, present key quantitative data, and outline experimental protocols to facilitate the rational design of novel therapeutic agents.

Computational Approaches in the Study of 2-Phenyl-Oxazole Derivatives

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and potential biological activity of 2-phenyl-oxazole derivatives.[3][4] These computational methods allow for the prediction of molecular properties that are often difficult or time-consuming to determine experimentally.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules, providing a balance between computational cost and accuracy.[4] For 2-phenyl-oxazole derivatives, DFT calculations are routinely employed to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. These parameters are crucial for understanding the reactivity and stability of the compounds.[3]

A common computational protocol for DFT analysis of a 2-phenyl-oxazole derivative is illustrated in the following workflow:

DFT_Workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis draw Draw 2D Structure (e.g., ChemDraw) gen3d Generate Initial 3D Structure draw->gen3d opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) gen3d->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq sp Single-Point Energy Calculation freq->sp props Extract Properties: HOMO-LUMO, MEP, Charges sp->props visualize Visualize Orbitals and MEP Maps props->visualize Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis prep_receptor Receptor Preparation (e.g., PDB structure, remove water) define_site Define Binding Site prep_receptor->define_site prep_ligand Ligand Preparation (3D structure, assign charges) run_docking Run Docking Algorithm (e.g., AutoDock) prep_ligand->run_docking define_site->run_docking analyze_poses Analyze Binding Poses and Scoring Functions run_docking->analyze_poses visualize_interactions Visualize Ligand-Receptor Interactions analyze_poses->visualize_interactions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)oxazole via Robinson-Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(4-Bromophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the Robinson-Gabriel reaction, a classic and effective method for the formation of oxazole rings. The protocol is presented in a step-by-step format, suitable for execution in a standard organic chemistry laboratory. This application note also includes a summary of the required reagents and expected outcomes, as well as diagrams illustrating the reaction workflow and mechanism.

Introduction

The oxazole moiety is a key structural feature in numerous biologically active compounds and functional materials. The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a cornerstone for the construction of the oxazole ring system.[1][2][3] This method involves the cyclodehydration of α-acylamino ketones, typically mediated by a strong acid.[1][3] This application note details the synthesis of this compound, a versatile intermediate for further chemical elaboration.

Data Presentation

Table 1: Summary of Reagents and Reaction Parameters

StepReagent/ParameterMolar Mass ( g/mol )QuantityMolar Equiv.
1: Precursor Synthesis 2-Amino-1-(4-bromophenyl)ethanone hydrochloride250.531.0 g1.0
Formic Acid (98-100%)46.0310 mLExcess
Acetic Anhydride102.095 mLExcess
2: Cyclodehydration N-(2-(4-bromophenyl)-2-oxoethyl)formamide242.07(from Step 1)1.0
Phosphorus Pentoxide (P₂O₅)141.942.0 g~3.5
Temperature-120-130 °C-
Reaction Time-1-2 hours-

Table 2: Expected Product Profile

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldPhysical Appearance
This compoundC₉H₆BrNO224.0650-60%White to off-white solid

Experimental Protocols

Step 1: Synthesis of the Precursor, N-(2-(4-bromophenyl)-2-oxoethyl)formamide

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 g, 3.99 mmol).

  • To the flask, add formic acid (10 mL) and acetic anhydride (5 mL).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 50 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the collected solid under vacuum to obtain N-(2-(4-bromophenyl)-2-oxoethyl)formamide. The product can be used in the next step without further purification.

Step 2: Robinson-Gabriel Synthesis of this compound

  • In a dry 50 mL round-bottom flask, place the N-(2-(4-bromophenyl)-2-oxoethyl)formamide obtained from Step 1.

  • Add phosphorus pentoxide (2.0 g, 14.1 mmol) to the flask.

  • Heat the mixture in an oil bath to 120-130 °C under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • Stir the reaction mixture at this temperature for 1-2 hours. The mixture will become a dark, viscous liquid.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully add crushed ice to the flask to quench the reaction.

  • Make the solution alkaline (pH ~8-9) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[4]

Mandatory Visualizations

Robinson_Gabriel_Workflow Workflow for the Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Robinson-Gabriel Cyclodehydration start Start with 2-Amino-1-(4-bromophenyl)ethanone HCl reagents1 Add Formic Acid and Acetic Anhydride start->reagents1 Formylation reflux Reflux at 110-120 °C for 2-3 hours reagents1->reflux workup1 Quench with ice-water, filter and dry reflux->workup1 precursor N-(2-(4-bromophenyl)-2-oxoethyl)formamide workup1->precursor reagents2 Add Phosphorus Pentoxide (P₂O₅) precursor->reagents2 Input for Cyclization heat Heat at 120-130 °C for 1-2 hours reagents2->heat workup2 Quench with ice, basify, and extract heat->workup2 purification Purify by Column Chromatography or Recrystallization workup2->purification product This compound purification->product

Caption: Workflow for the Synthesis of this compound.

Robinson_Gabriel_Mechanism Mechanism of the Robinson-Gabriel Synthesis start_material α-Acylamino Ketone (N-(2-(4-bromophenyl)-2-oxoethyl)formamide) protonation Protonation of Carbonyl Oxygen start_material->protonation H⁺ enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack (Cyclization) enolization->cyclization intermediate Oxazoline Intermediate cyclization->intermediate dehydration Dehydration intermediate->dehydration -H₂O product 2,5-Disubstituted Oxazole (this compound) dehydration->product

Caption: Mechanism of the Robinson-Gabriel Synthesis.

References

Application Notes and Protocols for the Suzuki Coupling Functionalization of 2-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 2-(4-bromophenyl)oxazole via the Suzuki-Miyaura cross-coupling reaction. This powerful synthetic tool enables the creation of a diverse library of 2-(4-arylphenyl)oxazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. The oxazole core is a privileged scaffold in many biologically active molecules, and the 2-phenyl-oxazole motif, in particular, has been identified in compounds with potent anti-cancer and anti-inflammatory properties. The functionalization of this compound using this methodology allows for late-stage diversification, enabling the rapid synthesis of a wide array of analogues for structure-activity relationship (SAR) studies.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The arylboronic acid is activated by a base to form a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl bromides with a selection of arylboronic acids. While specific data for this compound is limited in publicly available literature, the data presented for structurally similar substrates, such as 5-bromo-1-ethyl-1H-indazole and 2-bromopyridine, provides a strong indication of expected outcomes and serves as a valuable guide for reaction optimization.[2][3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (4)-K₂CO₃ (2)DME80284[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100-~80[3]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane100-~75[3]
43-Thienylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3)Dioxane/H₂O100-~70[3]

Note: The yields presented are for the coupling of arylboronic acids with structurally similar bromo-heterocycles and are intended to be representative. Actual yields with this compound may vary and require optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, DME, or Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, set the desired temperature and time (e.g., 120 °C for 20-30 minutes).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-(4-arylphenyl)oxazole.

Detailed Protocol for Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (224 mg, 1.0 mmol)

  • Phenylboronic acid (183 mg, 1.5 mmol)

  • Cesium carbonate (652 mg, 2.0 mmol)

  • Pd(dppf)Cl₂ (24 mg, 0.03 mmol, 3 mol%)

  • Degassed 1,4-dioxane (5 mL)

Procedure:

  • To a 10 mL microwave vial, add this compound, phenylboronic acid, and cesium carbonate.

  • Add Pd(dppf)Cl₂ and 5 mL of degassed 1,4-dioxane.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction to 120°C for 20 minutes with stirring.

  • After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with 15 mL of water and 15 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-phenylphenyl)oxazole.

Applications in Drug Development

The synthesized 2-(4-arylphenyl)oxazole derivatives are valuable scaffolds in drug discovery, exhibiting a range of pharmacological activities.

Induction of Apoptosis in Cancer Cells

Several 2-phenyl-oxazole derivatives have been identified as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer.[4] These compounds can activate the caspase cascade, leading to the cleavage of key cellular proteins such as poly(ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis.[5][6] The cleavage of PARP-1 by caspases, particularly caspase-3 and -7, results in an 89-kDa fragment and is a critical step in the execution phase of apoptosis.[7][8]

Kinase Inhibition

Dysregulation of protein kinase activity is a common feature of many diseases, including cancer and inflammatory disorders. Certain 2,4,5-trisubstituted oxazoles have been investigated as inhibitors of p38 mitogen-activated protein kinase (MAPK).[9][10] The p38 MAPK signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines.[11][12] Inhibition of this pathway is a promising therapeutic strategy for a variety of inflammatory conditions.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Arylboronic acid Base B Add Catalyst and Solvent A->B C Establish Inert Atmosphere B->C D Heating (Conventional or Microwave) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup and Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product: 2-(4-Arylphenyl)oxazole H->I

Caption: Experimental workflow for the Suzuki coupling of this compound.

Apoptosis_Pathway Oxazole_Derivative 2-(4-Arylphenyl)oxazole Derivative Caspase_Activation Caspase Cascade Activation Oxazole_Derivative->Caspase_Activation PARP_Cleavage PARP-1 Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Apoptosis induction by 2-(4-arylphenyl)oxazole derivatives.

p38_MAPK_Pathway Stress_Signal Cellular Stress / Pro-inflammatory Cytokines p38_MAPK p38 MAPK Stress_Signal->p38_MAPK Downstream_Targets Downstream Transcription Factors p38_MAPK->Downstream_Targets Inflammation Inflammatory Response Downstream_Targets->Inflammation Oxazole_Inhibitor 2-(4-Arylphenyl)oxazole Inhibitor Oxazole_Inhibitor->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by 2-(4-arylphenyl)oxazole derivatives.

References

The Versatile Scaffold: Application Notes on 2-(4-Bromophenyl)oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(4-bromophenyl)oxazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the oxazole core and the reactive bromophenyl moiety, provide a foundation for the development of novel therapeutic agents targeting a range of diseases, from cancer and microbial infections to inflammatory conditions. This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of this compound in drug discovery and development.

Key Applications in Medicinal Chemistry

The this compound core is a key constituent in compounds designed to interact with various biological targets. The presence of the bromine atom offers a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Anticancer Activity: Derivatives of this compound have demonstrated significant potential as anticancer agents. Notably, quinoline-oxadiazole hybrids incorporating this scaffold have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the proliferation of various cancer cells.

Antimicrobial Activity: The this compound scaffold has also been integrated into novel antimicrobial agents. Certain derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for the biological activities of various derivatives incorporating the this compound scaffold.

Table 1: Anticancer Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Compound IDModification on Oxadiazole RingHepG2 IC₅₀ (µg/mL)[1]MCF-7 IC₅₀ (µg/mL)[1]EGFR-TK IC₅₀ (µM)[1]
8b 4-hydroxyphenyl0.139--
8c 4-nitrophenyl0.137-0.14
8d 4-chlorophenyl0.311--
8e 2-aminophenyl-0.179-
12b -0.327--
12d cinnamylthio--0.18
13 -0.332--
15a N-phenylacetamidethio-0.164-
Erlotinib (Control) -0.3080.512-
Lapatinib (Control) ---0.12

Table 2: Antimicrobial Activity of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
17b -PotentPotentPotent
17d -PotentPotentPotent
17e -PotentPotentPotent
Neomycin (Control) -StandardStandardStandard

Note: For compounds 17b, 17d, and 17e, the source indicates they displayed 4-, 16-, and 8-fold more activity, respectively, than the reference neomycin, but does not provide specific MIC values.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (Optional) cluster_sar SAR & Lead Optimization Start Design & Synthesize This compound Derivatives Purify Purify & Characterize (NMR, MS, etc.) Start->Purify Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purify->Cytotoxicity EnzymeAssay Target-based Assay (e.g., EGFR Kinase Assay) Purify->EnzymeAssay DoseResponse Dose-Response & IC50 Determination Cytotoxicity->DoseResponse EnzymeAssay->DoseResponse AnimalModel Xenograft Model DoseResponse->AnimalModel SAR Structure-Activity Relationship Analysis DoseResponse->SAR Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Efficacy->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design

Caption: A typical workflow for the screening of novel anticancer drug candidates.

Experimental Protocols

Synthesis of 2-(4-bromophenyl)benzo[d]oxazole

This protocol describes a general procedure for the synthesis of a this compound derivative.

Materials:

  • 4-Bromobenzaldehyde (1.0 mmol)

  • 2-Aminophenol (1.0 mmol)

  • Catalyst (e.g., NiFe₂O₄@SiO₂@aminoglucose, 0.05 g)

  • Ethanol

  • Distilled water

Procedure:

  • In a reaction vessel, combine 4-bromobenzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), and the catalyst.

  • Stir the mixture at room temperature under solvent-free conditions. The reaction time will vary depending on the specific catalyst and reactants used.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate: n-hexane 1:4).

  • Upon completion, dilute the reaction mixture with hot ethanol (10 mL).

  • If a magnetic catalyst is used, separate it using an external magnet. Wash the catalyst with hot distilled water (5 mL) and ethanol (3 mL) twice.

  • Cool the filtrate to room temperature to allow the crude product to precipitate.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol if further purification is necessary.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well tissue culture plates

  • This compound derivative stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound derivatives against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound derivative stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates (white, opaque)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the diluted test compound, the peptide substrate, and the EGFR kinase.

  • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.

Materials:

  • Microbial strain of interest (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution in DMSO

  • Standard antimicrobial agent (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate growth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

References

Application Notes and Protocols: 2-(4-Bromophenyl)oxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-bromophenyl)oxazole as a key building block in organic synthesis. The versatile nature of this compound, featuring a readily functionalizable bromophenyl group and a stable oxazole core, makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Overview of Synthetic Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. These reactions allow for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the synthesis of diverse molecular scaffolds. The most common and impactful applications include the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. These methodologies are foundational in the construction of biaryl systems, conjugated enynes, and substituted alkenes, respectively, which are prevalent motifs in biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction enables the synthesis of 2-(4-arylphenyl)oxazoles, which are key structures in various pharmacologically active molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, boronic acid, base B Add Pd Catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

The following data is based on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structurally related compound, and serves as a representative example of expected yields and conditions.[1]

Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2275
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2280
3-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2245

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required. Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-arylphenyl)oxazole.

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in synthesizing arylalkynes, which are valuable precursors for more complex molecules and are found in various functional materials and pharmaceuticals.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition (R-X) Pd_Alkyne R-Pd(II)-C≡CR'(L2) PdII->Pd_Alkyne Alkyne_Cu R'C≡CCu Alkyne_Cu->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Regeneration Product R-C≡CR' Pd_Alkyne->Product Reductive Elimination ROCK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects GPCR GPCRs RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GrowthFactors Growth Factor Receptors GrowthFactors->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLCP MLC Phosphatase ROCK->MLCP Inhibition Actin Actin Cytoskeleton Reorganization ROCK->Actin Contraction Cell Contraction & Motility MLC->Contraction Actin->Contraction Inhibitor Oxazole-based Inhibitor Inhibitor->ROCK Inhibition

References

Application Notes & Protocols: In Vitro Evaluation of 2-(4-Bromophenyl)oxazole Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological properties, including potent anticancer activities.[1][2][3] These compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines by targeting numerous biological pathways.[4][5] 2-(4-Bromophenyl)oxazole, featuring an oxazole core and a bromophenyl group, is a promising candidate for anticancer drug development.[6] This document provides detailed application notes and protocols for the in vitro evaluation of its anticancer efficacy, focusing on key assays to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Data Presentation: Anticancer Profile of this compound

The following tables summarize representative quantitative data from key in vitro assays. The data is hypothetical but based on typical results observed for analogous oxazole-based anticancer compounds.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines The half-maximal inhibitory concentration (IC50) values were determined following 48-hour exposure to the compound using an MTT assay. Lower IC50 values indicate higher potency.

Cell LineCancer TypeIC50 (µM)[7][8][9]
MCF-7Breast Adenocarcinoma10.5
HepG2Hepatocellular Carcinoma15.2
A549Non-small Cell Lung Cancer8.8
HCT116Colorectal Carcinoma12.4
HOP-92Non-small Cell Lung Cancer9.5[10]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells Cells were treated with the compound at its IC50 concentration (8.8 µM) for 24 hours and analyzed by flow cytometry after propidium iodide (PI) staining. Data shows a significant accumulation of cells in the G0/G1 phase, suggesting cell cycle arrest.[11][12]

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)55.2%28.5%16.3%
This compound75.8%12.1%12.1%

Table 3: Apoptosis Induction by this compound in A549 Cells Cells were treated with the compound at its IC50 concentration (8.8 µM) for 48 hours. Apoptosis was quantified using Annexin V-FITC and PI staining followed by flow cytometry. The data indicates a significant increase in early and late apoptotic cell populations.[13]

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic Cells (Annexin V+/PI-)Late Apoptotic Cells (Annexin V+/PI+)
Control (Vehicle)94.5%2.5%2.0%
This compound45.3%28.9%23.1%

Experimental Workflow and Signaling Pathways

Visualizations are provided for the general experimental workflow and a key signaling pathway implicated in the anticancer activity of oxazole derivatives.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action (MOA) Studies A Cancer Cell Line Culture (e.g., A549, MCF-7) C Cell Viability / Cytotoxicity Assay (e.g., MTT, SRB) A->C B Compound Preparation (this compound in DMSO) B->C D Determine IC50 Value C->D Quantitative Analysis E Cell Cycle Analysis (PI Staining & Flow Cytometry) D->E Use IC50 Conc. F Apoptosis Assay (Annexin V/PI Staining) D->F Use IC50 Conc. G Protein Expression Analysis (Western Blot) D->G Use IC50 Conc. H Data Analysis & Interpretation E->H F->H G->H

Caption: General experimental workflow for in vitro anticancer screening.

G compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 (Initiator) cyto->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates parp PARP Cleavage cas3->parp Cleaves apoptosis Apoptosis cas3->apoptosis Executes parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses propidium iodide, a fluorescent intercalating agent, to stain DNA. The cellular DNA content, which varies depending on the phase of the cell cycle, is then quantified by flow cytometry to determine the cell cycle distribution.[14][15]

Materials:

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension (300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells/dead cells.

References

Synthesis of 2,4,5-Trisubstituted Oxazoles: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and natural products, driving significant interest in the development of robust and efficient synthetic methodologies.[1][2] This document provides detailed protocols, comparative data, and mechanistic diagrams for key synthetic routes to 2,4,5-trisubstituted oxazoles, a class of compounds offering a high degree of functionalization for fine-tuning pharmacological properties.[1]

Comparative Overview of Key Synthetic Routes

Several methods have been established for the synthesis of 2,4,5-trisubstituted oxazoles, each with its own set of advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, functional group tolerance, and desired reaction conditions. Below is a summary of some of the most prominent synthetic strategies.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.[1]Harsh conditions, limited functional group tolerance.[1]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[1][3]Stoichiometric use of TosMIC, potential for side reactions.[1]
Copper-Catalyzed Annulation α-Methylene ketones, BenzylaminesCopper catalyst (e.g., CuI)Mild temperature, O₂ atmosphereGoodSolvent-free, cost-effective catalyst.[4][5]Limited to specific starting materials.
Gold-Catalyzed Cycloaddition Alkynyl triazenes, DioxazolesGold catalystMild conditionsGood to ExcellentHigh regioselectivity, mild reaction conditions.[6][7]Expensive catalyst, can be sensitive to impurities.[1]
One-Pot Tandem Reactions Varies (e.g., Ugi/Robinson-Gabriel)Multiple reagents in one potVariesModerate to GoodOperational simplicity, reduced waste, increased efficiency.[2][8]Can be complex to optimize.

Experimental Protocols

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids.[1][9]

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Acetic anhydride (solvent)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to 90-100°C.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.[1]

Robinson_Gabriel_Synthesis sub 2-Acylamino ketone int Enol Intermediate sub->int H⁺ (H₂SO₄) cyc Cyclized Intermediate int->cyc Intramolecular Cyclization oxazole 2,4,5-Trisubstituted Oxazole cyc->oxazole Dehydration (-H₂O)

Caption: Robinson-Gabriel Synthesis Pathway.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a milder route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][11] While the classical reaction yields 5-substituted oxazoles, modifications allow for the synthesis of 4,5-disubstituted and subsequently 2,4,5-trisubstituted systems.[3][11]

Materials:

  • Aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Aliphatic halide (1.2 mmol) (for 4,5-disubstitution)

  • Ionic liquid (e.g., [bmim]Br) or Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure (One-pot for 4,5-disubstitution): [1][11]

  • To a mixture of the aldehyde and an aliphatic halide in an ionic liquid or methanol, add potassium carbonate.[1][11]

  • Stir the mixture at room temperature for 30 minutes.[1]

  • Add TosMIC to the reaction mixture.[1]

  • Continue stirring at room temperature, monitoring the reaction by TLC.[1]

  • After completion, extract the product with diethyl ether.[1]

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography to obtain the 4,5-disubstituted oxazole.

Van_Leusen_Reaction aldehyde Aldehyde oxazoline Oxazoline Intermediate aldehyde->oxazoline tosmic TosMIC tosmic->oxazoline Base (K₂CO₃) oxazole 5-Substituted Oxazole oxazoline->oxazole Elimination of TosH

Caption: Van Leusen Oxazole Synthesis Mechanism.

Copper-Catalyzed Aerobic Oxidative Annulation

A modern and efficient method for the synthesis of 2,4,5-triarylated oxazoles utilizes a copper-catalyzed, solvent-free annulation of α-methylene ketones and benzylamines under an oxygen atmosphere.[4][5]

Materials:

  • α-Methylene ketone (1.0 eq)

  • Benzylamine (1.2 eq)

  • Copper(I) iodide (CuI) (catalyst)

  • Triethylamine (Et₃N) (base)

  • Molecular oxygen (O₂) atmosphere

  • Standard laboratory glassware for solvent-free reactions

Procedure:

  • In a reaction vessel, combine the α-methylene ketone, benzylamine, CuI, and Et₃N.

  • Place the reaction under an atmosphere of molecular oxygen.

  • Stir the mixture at a mild temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC.

  • Upon completion, dissolve the reaction mixture in an appropriate organic solvent and filter to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Copper_Catalyzed_Synthesis ketone α-Methylene Ketone intermediate Keto-imine Intermediate ketone->intermediate amine Benzylamine amine->intermediate CuI, O₂, Et₃N oxazole 2,4,5-Trisubstituted Oxazole intermediate->oxazole Oxidative Annulation

Caption: Copper-Catalyzed Oxidative Annulation Workflow.

One-Pot Tandem Ugi/Robinson-Gabriel Reaction

This efficient one-pot procedure combines a four-component Ugi reaction to form an α-acylamino amide intermediate, which then undergoes an in-situ acid-catalyzed Robinson-Gabriel cyclodehydration.[2][8]

Materials:

  • Amine (e.g., 2,4-dimethoxybenzylamine) (1.0 eq)

  • Aldehyde or ketone (e.g., arylglyoxal) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isonitrile (1.0 eq)

  • Methanol (solvent for Ugi reaction)

  • Concentrated sulfuric acid (H₂SO₄)

  • Standard laboratory glassware

Procedure: [1][8]

  • Ugi Reaction: To a solution of the amine in methanol, add the carboxylic acid, aldehyde/ketone, and isonitrile. Stir the reaction mixture at room temperature for 24-48 hours.

  • Robinson-Gabriel Cyclization: Remove the solvent under reduced pressure. Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[1][8]

  • Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.[1]

Ugi_Robinson_Gabriel cluster_Ugi Ugi Reaction cluster_RG Robinson-Gabriel Cyclization Amine Amine Ugi_Product α-Acylamino Amide Intermediate Amine->Ugi_Product Carbonyl Aldehyde/Ketone Carbonyl->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Oxazole 2,4,5-Trisubstituted Oxazole Ugi_Product->Oxazole H₂SO₄, 60°C

Caption: Tandem Ugi/Robinson-Gabriel Reaction Workflow.

References

Application Notes and Protocols: 2-(4-Bromophenyl)oxazole in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(4-bromophenyl)oxazole and its derivatives as a scaffold in the discovery of novel anti-inflammatory agents. The information presented is collated from recent studies and is intended to guide researchers in this promising area of drug development.

Introduction

The oxazole ring is a key heterocyclic moiety present in numerous compounds with a wide range of biological activities, including anti-inflammatory properties. The substitution of a 4-bromophenyl group at the 2-position of the oxazole ring has been explored as a strategy to enhance anti-inflammatory potency. This document outlines the potential mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.

Mechanism of Action

Derivatives of this compound have been investigated primarily as inhibitors of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The inflammatory process is initiated by various stimuli, leading to the activation of phospholipase A2, which in turn releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandins, which are potent mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[1][2]

The proposed mechanism of action for many this compound derivatives involves the inhibition of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[1][3]

COX_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->COX-2 Inhibition

Caption: Proposed mechanism of action for this compound derivatives.

Data Presentation

The following tables summarize the quantitative data for various oxazole and oxadiazole derivatives, including those with a 4-bromophenyl moiety, from in vitro and in vivo anti-inflammatory studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

Compound/DerivativeTargetIC50 (µM)Reference DrugIC50 (µM)Source
4-(4-hydroxy-benzylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-oneCOX-20.024Celecoxib0.05[1]
4-(4-N,N-dimethylaminobenzylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-oneCOX-20.019Celecoxib0.05[1]
1,2,4-triazole derivative 14COX-113.5Celecoxib14.7[4]
COX-20.04Celecoxib0.045[4]
1,2,4-triazole derivative 30COX-20.15--[4]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound/DerivativeDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%)Source
4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one-50.6Aspirin41.5[1]
2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (21c)2059.5Indomethacin64.3[5]
2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (21i)2061.9Indomethacin64.3[5]
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives2045.1 - 81.7Diclofenac sodium69.5[6]
Ibuprofen64.7[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones involves the reaction of a 2-(4-(4-bromophenyl-sulfonyl)benzamido)acetic acid intermediate with various aromatic aldehydes in the presence of acetic anhydride and anhydrous sodium acetate.[1][7] The resulting products are then purified and characterized using techniques such as FT-IR, MS, and NMR spectroscopy.[1][7]

Synthesis_Workflow cluster_0 Synthesis of Oxazolone Derivatives cluster_1 Purification & Characterization Intermediate 2-(4-(4-bromophenyl-sulfonyl)benzamido)acetic acid Reaction Acetic Anhydride, Anhydrous Sodium Acetate Intermediate->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Product 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one Reaction->Product Purification Recrystallization/ Column Chromatography Product->Purification Characterization FT-IR, MS, NMR Purification->Characterization

Caption: General workflow for the synthesis of oxazolone derivatives.

In Vitro COX Inhibition Assay

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a colorimetric inhibitor screening assay.[8]

Protocol:

  • Preparation of Reagents: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a solution of the test compound and a reference inhibitor (e.g., Celecoxib) in a suitable solvent.

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add the test compound or reference inhibitor at various concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction and measure the absorbance at the appropriate wavelength to determine the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[6][9][10]

Protocol:

  • Animals: Use healthy adult albino rats of either sex, weighing between 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized compounds).

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Induction of Edema: Inject a 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

InVivo_Workflow Animal_Acclimatization Acclimatize Rats Grouping Divide into Control, Standard, & Test Groups Animal_Acclimatization->Grouping Drug_Administration Administer Vehicle, Standard, or Test Compound Grouping->Drug_Administration Edema_Induction Inject Carrageenan into Paw Drug_Administration->Edema_Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours Edema_Induction->Measurement Data_Analysis Calculate % Edema Inhibition Measurement->Data_Analysis

References

Application Notes & Protocols: Analytical Methods for the Purification of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the successful purification of oxazole derivatives, compounds of significant interest in medicinal chemistry and drug development.[1] This document outlines detailed protocols for common purification techniques and the subsequent analytical characterization to ensure the isolation of high-purity oxazole compounds for further research and development.

Introduction to Purification Strategies

The purification of synthesized oxazole derivatives is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method largely depends on the physicochemical properties of the target oxazole derivative, such as polarity, solubility, and the nature of the impurities. Common techniques employed include column chromatography, flash chromatography, and high-performance liquid chromatography (HPLC). Subsequent analytical characterization using spectroscopic methods is essential to confirm the identity and purity of the isolated compound.

Chromatographic Purification Methods

Chromatography is a cornerstone technique for the purification of oxazole derivatives, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[1]

Flash and Column Chromatography

Flash and conventional column chromatography are widely used for the routine purification of reaction mixtures containing oxazole derivatives.[2][3] These techniques are particularly effective for separating compounds with different polarities.

Experimental Protocol: Column Chromatography of an Oxazole Derivative [1]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into a glass column, ensuring even packing to avoid air bubbles. Add a layer of sand on top of the silica gel bed.[1]

  • Sample Loading: Dissolve the crude oxazole derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase to elute the compounds from the column.[2]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure oxazole derivative.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified oxazole derivative.[1]

Workflow for Chromatographic Purification of Oxazole Derivatives

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Oxazole Derivative dissolve Dissolve in Minimum Solvent crude_sample->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Chromatography Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Purified Oxazole Derivative evaporate->pure_product

Caption: Workflow for the purification of oxazole derivatives by column chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative-scale purification of oxazole derivatives, offering higher resolution and efficiency than traditional column chromatography.[4] Both normal-phase and reverse-phase HPLC can be employed depending on the properties of the target molecule.[5]

Chiral HPLC for Enantiomeric Separation

For chiral oxazole derivatives, enantioselective HPLC is crucial for separating enantiomers.[4] This is particularly important in drug development, as different enantiomers can have distinct pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[5][6]

Experimental Protocol: Chiral HPLC Separation of Oxazole Enantiomers [5]

  • Column Selection: Choose an appropriate chiral stationary phase (e.g., Lux Cellulose-1, Chiralpak IC, Chiralpak AD).[5]

  • Mobile Phase Preparation: Prepare the mobile phase, which can be a mixture of solvents such as hexane/isopropanol for normal-phase or methanol/water for reverse-phase chromatography.[5]

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Dissolve the racemic oxazole derivative in the mobile phase and inject a small volume onto the column.

  • Chromatographic Run: Run the separation under optimized conditions of flow rate and temperature.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.[7]

  • Data Analysis: Determine the retention times and peak areas for each enantiomer to calculate the enantiomeric excess.

Parameter Normal-Phase HPLC [5]Reverse-Phase HPLC [5]
Chiral Column Chiralpak ICChiralpak IC
Mobile Phase Hexane/Isopropanol (70/30)Methanol/Water (90/10)
Temperature AmbientAmbient
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Spectroscopic Characterization of Purified Oxazole Derivatives

Following purification, it is imperative to characterize the oxazole derivative to confirm its structure and assess its purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in the oxazole derivative.[8]

Nucleus Typical Chemical Shift Range (ppm) Information Provided
¹H NMR 7.0 - 8.5Protons on the oxazole ring and aromatic substituents.
2.0 - 4.0Protons on alkyl substituents.
¹³C NMR 150 - 165C2 and C5 carbons of the oxazole ring.
120 - 140C4 carbon of the oxazole ring and aromatic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the purified oxazole derivative.[9]

Functional Group Characteristic Absorption Range (cm⁻¹)
C=N stretch (oxazole ring)~1650
C=C stretch (oxazole and aromatic rings)~1500 - 1600
C-O-C stretch (oxazole ring)~1000 - 1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the oxazole derivative, which helps in confirming its identity.[10] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[3]

General Workflow for Synthesis and Characterization of Oxazole Derivatives

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction crude_product Crude Oxazole Derivative reaction->crude_product chromatography Chromatography (e.g., Column, HPLC) crude_product->chromatography nmr NMR Spectroscopy ('H, 'C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms pure_product Pure, Characterized Oxazole Derivative nmr->pure_product ir->pure_product ms->pure_product

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of oxazole derivatives.

Conclusion

The successful purification and characterization of oxazole derivatives are essential for their advancement as potential therapeutic agents and research tools. The application of chromatographic techniques, particularly HPLC for chiral separations, coupled with thorough spectroscopic analysis, ensures the isolation of highly pure compounds. The protocols and data presented in these notes serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

N-Alkylation of Oxazoles: A Detailed Protocol for the Synthesis of N-Alkyloxazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of oxazoles is a fundamental transformation in synthetic organic chemistry, providing access to a diverse range of N-alkyloxazolium salts. These quaternary ammonium compounds are valuable intermediates in the synthesis of pharmaceuticals, ionic liquids, and organocatalysts. The oxazole ring system, containing a pyridine-type nitrogen at the 3-position, readily undergoes alkylation with various electrophiles to form these stable salts.[1] This application note provides a detailed experimental procedure for the N-alkylation of substituted oxazoles, a summary of reaction conditions and yields, and a workflow diagram for clarity.

General Reaction Scheme

The N-alkylation of an oxazole proceeds via the nucleophilic attack of the nitrogen atom on an alkylating agent, typically an alkyl halide or a sulfonate ester. This reaction leads to the formation of a positively charged N-alkyloxazolium cation with the corresponding counter-anion.

General Reaction for N-Alkylation of Oxazoles

Experimental Protocols

This section outlines a general procedure for the N-alkylation of a substituted oxazole using an alkyl iodide as the alkylating agent.

Materials:

  • Substituted oxazole (e.g., 2-phenyloxazole, 5-methyloxazole)

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

  • Diethyl ether or ethyl acetate for precipitation/washing

  • Glass fritted funnel

Procedure: Synthesis of 3-Methyl-2-phenyloxazolium Iodide

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenyloxazole (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask to dissolve the oxazole.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq.) to the reaction mixture at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 3-methyl-2-phenyloxazolium iodide, may precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a glass fritted funnel. If no precipitate is observed, reduce the solvent volume under reduced pressure using a rotary evaporator until a solid begins to form.

  • Purification: Wash the collected solid with cold diethyl ether or ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain the 3-methyl-2-phenyloxazolium iodide as a solid.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of various oxazole derivatives with different alkylating agents.

Oxazole SubstrateAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)
2-PhenyloxazoleMethyl IodideAcetonitrileReflux592
5-MethyloxazoleEthyl BromideAcetoneReflux885
2,5-DimethyloxazoleBenzyl BromideDichloromethaneRoom Temp2478
4-PhenyloxazoleMethyl TriflateDichloromethane0 to Room Temp395
OxazoleDiethyl SulfateNeat100288

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the N-alkylation of oxazoles.

N_Alkylation_Workflow Experimental Workflow for N-Alkylation of Oxazoles cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis start Start setup Combine Oxazole and Anhydrous Solvent in Flask start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert add_reagent Add Alkylating Agent inert->add_reagent react Heat to Reflux and Stir (Monitor by TLC) add_reagent->react cool Cool to Room Temperature react->cool isolate Isolate Product (Precipitation/Concentration) cool->isolate wash Wash with Diethyl Ether isolate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for the N-alkylation of oxazoles.

Signaling Pathways and Logical Relationships

The N-alkylation of oxazoles follows a straightforward SN2 reaction mechanism. The logical relationship between the reactants and products is depicted below.

reaction_pathway N-Alkylation of Oxazole: A Logical Pathway cluster_reactants Reactants cluster_process Process cluster_products Products oxazole Oxazole Derivative (Nucleophile) reaction SN2 Reaction oxazole->reaction alkyl_halide Alkylating Agent (Electrophile, e.g., R-X) alkyl_halide->reaction oxazolium_salt N-Alkyloxazolium Salt ([Oxazole-R]+ X-) reaction->oxazolium_salt

Caption: Logical pathway for oxazole N-alkylation.

Conclusion

The N-alkylation of oxazoles is a reliable and high-yielding method for the synthesis of N-alkyloxazolium salts. The choice of solvent, temperature, and alkylating agent can be tailored to the specific oxazole substrate to optimize the reaction conditions. The straightforward procedure and ease of product isolation make this a valuable tool for researchers in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: 2-(4-Bromophenyl)oxazole in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(4-bromophenyl)oxazole as a versatile building block for the synthesis of novel fluorescent probes. The protocols detailed herein leverage palladium-catalyzed cross-coupling reactions to modify the this compound core, enabling the development of probes for a wide range of applications in biological imaging and sensing.

Introduction

Fluorescent probes are indispensable tools in modern biological and pharmaceutical research, offering high sensitivity and spatiotemporal resolution for visualizing and quantifying biological processes. The oxazole scaffold is a prominent fluorophore due to its rigid, planar structure and favorable photophysical properties. This compound serves as an excellent starting material for creating a diverse library of fluorescent probes. The bromine atom at the 4-position of the phenyl ring provides a reactive handle for introducing various functionalities through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the precise tuning of the probe's photophysical properties and the incorporation of specific recognition moieties for targeted bio-sensing.

Synthetic Strategies

The primary strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling for Aryl-Substituted Oxazole Probes

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound. This reaction is ideal for introducing various aryl and heteroaryl groups to the this compound core, which can significantly modulate the probe's fluorescence characteristics through extended π-conjugation and intramolecular charge transfer (ICT).

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Bromophenyloxazole This compound Fluorescent_Probe 2-(4-Arylphenyl)oxazole (Fluorescent Probe) 2_4_Bromophenyloxazole->Fluorescent_Probe Arylboronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Arylboronic_Acid->Fluorescent_Probe Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Fluorescent_Probe Base Base (e.g., K₂CO₃) Base->Fluorescent_Probe Solvent Solvent (e.g., Toluene/Ethanol/H₂O) Solvent->Fluorescent_Probe Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine this compound, Pd catalyst, and Cu(I) iodide in a dry flask. Inert_Atmosphere Purge with Argon or Nitrogen. Reactants->Inert_Atmosphere Add_Reagents Add anhydrous solvent, base, and terminal alkyne. Inert_Atmosphere->Add_Reagents Heating Heat and stir the mixture. Add_Reagents->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Quenching Cool and perform aqueous workup. Monitoring->Quenching Extraction Extract with an organic solvent. Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography. Extraction->Purification ICT_Mechanism cluster_polarity Solvent Polarity Effect Ground_State Ground State (S₀) [D-π-A] Excited_State Excited State (S₁) [D⁺-π-A⁻] Ground_State->Excited_State Excitation (hν) Fluorescence Fluorescence Emission Excited_State->Fluorescence Fluorescence->Ground_State Relaxation Polar_Solvent Polar Solvent Stabilizes Excited State Red_Shift Red-Shifted Emission Polar_Solvent->Red_Shift PET_Sensor cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_Excited_Off Fluorophore* Receptor_Off Receptor Fluorophore_Excited_Off->Receptor_Off PeT Quenching Receptor_Analyte Receptor-Analyte Complex Receptor_Off->Receptor_Analyte + Analyte Fluorophore_Excited_On Fluorophore* Fluorophore_Excited_On->Receptor_Analyte PeT Blocked Fluorescence Emitted Analyte Analyte

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(4-bromophenyl)oxazole. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The Van Leusen method typically involves the reaction of 4-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The Robinson-Gabriel synthesis utilizes the cyclodehydration of a 2-acylamino-ketone precursor.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on the chosen synthetic route. For the Van Leusen synthesis, incomplete deprotonation of TosMIC, side reactions of the aldehyde, or suboptimal reaction temperature can be culprits. In the Robinson-Gabriel synthesis, the use of an inappropriate dehydrating agent for your specific substrate, or harsh reaction conditions leading to decomposition, are common issues.[1] Incomplete reactions or the formation of side products like enamides can also significantly lower the yield.

Q3: What are some common side products I should be aware of?

A3: In the Robinson-Gabriel synthesis, potential side products include enamides, which can form through a competing elimination reaction, and various decomposition products if the reaction conditions are too harsh. With the Van Leusen synthesis, side reactions can arise from the self-condensation of the aldehyde or reactions involving impurities in the starting materials.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes. Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for obtaining a highly pure product.[2]

Troubleshooting Guides

Low to No Product Formation
Potential CauseRecommended Solutions
(Van Leusen) Incomplete deprotonation of TosMICEnsure the use of a sufficiently strong and dry base (e.g., potassium carbonate, potassium tert-butoxide). Ensure all glassware and solvents are anhydrous.
(Van Leusen) Low reactivity of 4-bromobenzaldehydeIncrease the reaction temperature or consider using microwave irradiation to enhance the reaction rate.
(Robinson-Gabriel) Ineffective cyclodehydrationThe choice of dehydrating agent is critical. While concentrated sulfuric acid is traditional, other agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or milder reagents like the Burgess reagent may provide better yields for your specific substrate.[1][3]
(General) Impure starting materialsVerify the purity of your 4-bromobenzaldehyde, TosMIC, or 2-acylamino-ketone starting material. Impurities can inhibit the reaction or lead to unwanted side reactions.
(General) Suboptimal reaction temperatureOptimize the reaction temperature. For the Van Leusen synthesis, temperatures are typically mild to moderate, while the Robinson-Gabriel synthesis often requires higher temperatures.[4]
Formation of Significant Side Products
Potential CauseRecommended Solutions
(Robinson-Gabriel) Enamide formationModify the reaction conditions by using a milder dehydrating agent or adjusting the temperature to disfavor the elimination pathway.
(Robinson-Gabriel) Charring or decompositionThe use of strong acids like concentrated H₂SO₄ can lead to decomposition.[1] Consider using a milder cyclodehydrating agent such as trifluoroacetic anhydride (TFAA) or a two-step procedure involving Dess-Martin periodinane followed by triphenylphosphine/iodine.[1][3]
(Van Leusen) Aldol condensation of 4-bromobenzaldehydeAdd the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to minimize its self-condensation.

Quantitative Data Summary

The following tables provide a summary of reported yields for the synthesis of 2-aryl-oxazoles using different methods. While specific data for this compound is limited, these tables offer a comparative overview to guide your experimental design.

Table 1: Van Leusen Synthesis of 5-Aryl-oxazoles

Aryl AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux685Sisko et al.
4-ChlorobenzaldehydeK₂CO₃MethanolReflux4-1282Sisko et al.
4-MethoxybenzaldehydeK₂CO₃MethanolReflux4-1275Sisko et al.
4-NitrobenzaldehydeIon Exchange ResinMethanolRT-84Kulkarnia & Ganesan

Table 2: Robinson-Gabriel Synthesis - Comparison of Dehydrating Agents

Dehydrating AgentTypical SolventsTypical Temperature (°C)AdvantagesDisadvantages & Common Byproducts
Conc. H₂SO₄Acetic Anhydride, Neat90-120Inexpensive, readily available.Harsh conditions, charring, low yields for sensitive substrates, sulfonation byproducts.[1]
POCl₃ / PCl₅DMF, Dioxane, Neat90-110Effective for many substrates.Harsh, can lead to chlorinated byproducts, difficult workup.[5]
Polyphosphoric Acid (PPA)Neat100-160Often gives higher yields than H₂SO₄.High viscosity, difficult to stir, challenging workup.[5]
Trifluoroacetic Anhydride (TFAA)Ethereal SolventsRT to RefluxMild conditions, suitable for solid-phase synthesis.Expensive, can be overly reactive.
Burgess ReagentTHF, Benzene50-80Mild, neutral conditions, clean conversions.Expensive, moisture-sensitive.[1]

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 5-aryl-oxazoles.

Materials:

  • 4-Bromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

Procedure:

  • To a solution of 4-bromobenzaldehyde (1.0 equiv) and TosMIC (1.0 equiv) in anhydrous methanol, add anhydrous potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at reflux for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Protocol 2: Robinson-Gabriel Synthesis of this compound (General Procedure)

This is a general protocol that may require optimization for the specific substrate.

Materials:

  • 2-((4-Bromobenzoyl)amino)ethan-1-one (starting 2-acylamino-ketone)

  • Dehydrating agent (e.g., Polyphosphoric Acid or POCl₃)

  • Appropriate solvent (if not neat)

Procedure:

  • To the 2-acylamino-ketone (1.0 equiv), add the dehydrating agent (e.g., an excess of PPA or a stoichiometric amount of POCl₃).

  • Heat the reaction mixture to the appropriate temperature (typically 100-160°C for PPA, or reflux for POCl₃ in a solvent like DMF).

  • Monitor the reaction by TLC until the starting material is consumed.

  • For PPA, carefully pour the hot reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution). For POCl₃, carefully quench the reaction with ice water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Van_Leusen_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 4-Bromobenzaldehyde, TosMIC, and K₂CO₃ in Methanol reflux Reflux for 4-12 hours start->reflux monitor Monitor by TLC reflux->monitor evaporate Remove Methanol monitor->evaporate Reaction Complete extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry chromatography Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Experimental workflow for the Van Leusen synthesis.

Troubleshooting_Low_Yield cluster_van_leusen Van Leusen Synthesis cluster_robinson_gabriel Robinson-Gabriel Synthesis start Low or No Product Yield vl_base Incomplete Deprotonation of TosMIC start->vl_base vl_reagent Impure Starting Materials start->vl_reagent vl_temp Suboptimal Temperature start->vl_temp rg_dehydrating Ineffective Dehydrating Agent start->rg_dehydrating rg_conditions Harsh Reaction Conditions start->rg_conditions rg_reagent Impure Starting Material start->rg_reagent sol_base Use Strong, Dry Base & Anhydrous Conditions vl_base->sol_base Solution sol_purity Verify Purity of Starting Materials vl_reagent->sol_purity Solution sol_temp Optimize Reaction Temperature vl_temp->sol_temp Solution sol_dehydrating Screen Different Dehydrating Agents rg_dehydrating->sol_dehydrating Solution sol_conditions Use Milder Dehydrating Agent & Conditions rg_conditions->sol_conditions Solution rg_reagent->sol_purity Solution

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these important chemical entities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of brominated organic compounds in a question-and-answer format.

Recrystallization Issues

Q1: My recovery yield after recrystallization is very low. What are the common causes and how can I improve it?

A1: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor, even at low temperatures.[1][2]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[3] If the compound is too soluble at low temperatures, recovery will be poor.

  • Excessive washing of crystals: Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can redissolve the product.[1]

Solutions:

  • Minimize solvent: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[1]

  • Preheat glassware: Preheat the funnel and receiving flask during hot filtration to prevent premature crystallization.

  • Solvent optimization: If recovery is consistently low, test different solvents or consider a mixed-solvent system. For polar brominated compounds, alcohol/water mixtures are often effective.[4]

  • Controlled washing: Wash the crystals with a minimal amount of ice-cold solvent.[1]

  • Second crop: Concentrate the filtrate (mother liquor) by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals.[2]

Q2: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when there are significant impurities present that dramatically lower the melting point.[3][5]

Solutions:

  • Add more solvent: Return the mixture to the heat source and add more of the "good" solvent to ensure the compound stays dissolved longer as it cools.[5]

  • Lower the cooling temperature: Induce crystallization at a lower temperature.

  • Change solvent system: Select a lower-boiling point solvent or a different solvent pair.

  • Charcoal treatment: If the oiling is due to a high concentration of impurities, adding a small amount of activated charcoal to the hot solution can help remove them. Be aware that charcoal can also adsorb your product, so use it sparingly.[5]

  • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[5]

Chromatography Issues

Q3: My brominated compound appears to be decomposing on the silica gel column. How can I prevent this?

A3: Some brominated compounds, particularly those with labile bromine atoms like benzyl bromides, can be unstable on silica gel, which is weakly acidic.[6] This can lead to debromination or other decomposition pathways.

Solutions:

  • Test for stability: Before running a column, spot the compound on a TLC plate and let it sit for an hour before eluting to see if any degradation occurs.

  • Deactivate the silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (typically 0.1-1%) to neutralize the acidic sites.[7]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Q4: I am having trouble separating positional isomers of my brominated compound by column chromatography. What can I do?

A4: Positional isomers often have very similar polarities, making them difficult to separate.

Solutions:

  • Optimize the solvent system: Meticulously test different solvent systems using TLC. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound often provides the best separation.[8]

  • Use a longer column: Increasing the length of the silica gel bed can improve resolution.

  • Consider preparative HPLC or GC: For very difficult separations, high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) may be necessary as they offer higher resolving power.[9] For volatile isomers like dibromobenzenes, GC with a specialized capillary column can be very effective.

General Purification and Impurity Removal

Q5: My crude product from a bromination reaction is acidic. What is the best way to remove acidic impurities?

A5: Acidic impurities, such as hydrobromic acid (HBr), are common byproducts of bromination reactions.

Solution:

  • Aqueous wash: A simple and effective method is to wash the crude product (dissolved in an organic solvent) with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) is typically used.[2] The reaction with bicarbonate will produce CO₂ gas, so be sure to vent the separatory funnel frequently.[3]

Q6: I suspect debromination is occurring during my reaction workup or purification. How can I minimize this?

A6: Debromination is the removal of a bromine atom and can be promoted by heat, certain catalysts (like residual palladium from a cross-coupling reaction), or strong bases.[10]

Solutions:

  • Mild conditions: Use the mildest possible conditions during workup and purification. Avoid excessive heat.

  • Control pH: Maintain a neutral or slightly acidic pH during aqueous workups if the compound is base-sensitive.

  • Inert atmosphere: If the debromination is suspected to be a reductive process, maintaining an inert atmosphere (e.g., nitrogen or argon) can help.[10]

  • Catalyst removal: If the compound has been through a reaction using a metal catalyst, ensure the catalyst is thoroughly removed before attempting further purification steps that involve heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a bromination reaction? A1: Typical impurities include unreacted starting materials, over-brominated products (e.g., dibromo- or tribromo- compounds), positional isomers, and residual brominating agents or catalysts.[11][12]

Q2: How can I choose the best purification method for my brominated compound? A2: The choice depends on the physical state of your compound and the nature of the impurities.

  • Crystalline solids: Recrystallization is often the first choice for solid compounds if a suitable solvent can be found.[1][13]

  • Oils or thermally stable solids: Distillation is effective for volatile compounds with boiling points that are significantly different from the impurities.[14]

  • Complex mixtures or isomeric separation: Column chromatography (flash, HPLC) is a versatile technique for separating components with different polarities.[7]

  • Volatile isomers: Preparative Gas Chromatography (GC) is ideal for separating volatile compounds, especially isomers with similar boiling points.[15]

Q3: Which analytical techniques are best for assessing the purity of my brominated compound? A3: A multi-faceted approach using orthogonal techniques is highly recommended for a comprehensive purity assessment.

  • HPLC: High-Performance Liquid Chromatography is a cornerstone for purity analysis of non-volatile organic compounds, providing quantitative data on the main compound and any impurities.[12][16][17]

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile and semi-volatile impurities.[12]

  • qNMR: Quantitative Nuclear Magnetic Resonance is a powerful primary method for determining the absolute purity of a substance without needing a reference standard of the compound itself.[18][19][20] It provides structural information and quantification in a single experiment.

Q4: What is a good starting solvent system for flash chromatography of a moderately polar brominated aromatic compound? A4: For moderately polar compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a common and effective starting point. The ratio is optimized using Thin-Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[8]

Q5: Why is the isotopic pattern of bromine useful in LC-MS analysis? A5: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. In mass spectrometry, this results in a characteristic pair of peaks (M and M+2) of almost equal intensity for any fragment containing a single bromine atom. This distinctive isotopic signature is a powerful tool for quickly identifying bromine-containing compounds in a complex mixture.

Data Presentation

Table 1: Purification of Bromobenzene via Distillation

StepProductBoiling PointYieldPurity
CrudeBromobenzene--Not specified
After DistillationBromobenzene152-158 °C22g (from 34ml Benzene)Not specified
After Second DistillationBromobenzene154-156 °C81.3%Clear, colorless liquid

Data compiled from various synthesis protocols.[14][21][22]

Table 2: Recrystallization of Bromobenzoic Acids

CompoundCrude PurityPurification MethodSolventYieldPurified Purity
3-Bromobenzoic AcidNot specifiedRecrystallization-84%98.5%
2-Bromobenzoic AcidNot specifiedRecrystallizationWater82%Melting Point: 147-150 °C
p-Bromobenzoic Acid~85 mol%RecrystallizationEthanolNot specifiedPure white solid

Data compiled from various sources.[11][13][23]

Table 3: Comparison of Purity Assessment by HPLC and qNMR

CompoundPurity by HPLC (%)Purity by qNMR (%)
Drug Candidate 198.598.2
Drug Candidate 299.299.0
Drug Candidate 397.897.5
Drug Candidate 499.598.7

Hypothetical data illustrating the typically close correlation between HPLC and qNMR results.[24]

Experimental Protocols

Protocol 1: General Recrystallization of a Brominated Aromatic Solid

  • Solvent Selection: Test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, undisturbed. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Flash Column Chromatography of a Brominated Compound

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexanes/ethyl acetate) that provides a good separation of the components and an Rf value of ~0.2-0.3 for the desired product.[8]

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial eluting solvent is often preferred).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a more polar solvent if necessary, keeping the volume very small). Carefully add the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[7]

  • Elution: Carefully add the eluting solvent to the column and apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Quantitative NMR (qNMR) for Purity Determination

  • Sample Preparation: Accurately weigh a specific amount of the brominated compound and a high-purity internal standard (e.g., maleic acid) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte's signals.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters. This includes a sufficient relaxation delay (d1), typically at least 5 times the longest T₁ relaxation time of the protons of interest, to ensure full signal recovery between pulses.[18]

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following equation, which relates the integral values, number of protons, molar masses, and weights of the analyte and the internal standard.

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

G cluster_0 Troubleshooting Low Recrystallization Yield A Low Yield Observed B Check: Too much solvent used? A->B C Check: Premature crystallization? A->C D Check: Inappropriate solvent? A->D E Concentrate mother liquor for a second crop. B->E Yes F Preheat filtration glassware. C->F Yes G Perform new solvent screen. D->G Yes H Improved Yield E->H F->H G->H

Caption: A logical workflow for troubleshooting low yield in recrystallization experiments.

G cluster_1 Purity Assessment Workflow Start Purified Compound HPLC HPLC Analysis (Detects impurities) Start->HPLC qNMR qNMR Analysis (Absolute purity) Start->qNMR GCMS GC-MS Analysis (Volatile impurities) Start->GCMS Purity_Check Purity Meets Specification? HPLC->Purity_Check qNMR->Purity_Check GCMS->Purity_Check Pass Pass (Release for next step) Purity_Check->Pass Yes Fail Fail (Further Purification Required) Purity_Check->Fail No Report Final Purity Report Pass->Report

Caption: A workflow illustrating a multi-technique approach for purity assessment.

References

common side reactions in oxazole synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during oxazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during various oxazole synthesis methods, leading to low yields or impure products.

Robinson-Gabriel Synthesis

Question 1: I am observing very low yields and significant tar formation in my Robinson-Gabriel synthesis. What is the likely cause?

Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your substrate. Strong acids like concentrated sulfuric acid (H₂SO₄), traditionally used for the cyclodehydration, can cause decomposition and polymerization, particularly at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that work under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[2][3] Modern methods using reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to prevent unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]

Question 2: My reaction is incomplete, even after an extended period. How can I drive it to completion without generating byproducts?

A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met or the chosen dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If a very mild agent is ineffective, consider a slightly stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]

  • Employ Microwave Heating: As mentioned previously, microwave heating can be an effective way to drive the reaction to completion quickly.[1]

Question 3: My 2-acylamino-ketone starting material appears to be degrading before cyclization. How can I prevent this?

The 2-acylamino-ketone precursors can be sensitive to reaction conditions, especially hydrolysis under strongly acidic conditions, before intramolecular cyclization can occur.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.[4]

  • Choose an Appropriate Dehydrating Agent: A powerful dehydrating agent will also effectively scavenge any residual water.[4]

Question 4: I am observing significant amounts of an enamide byproduct. How can this be avoided?

Under certain conditions, the elimination of water from the 2-acylamino-ketone can lead to the formation of a competing enamide side product.[4]

Recommended Solutions:

  • Modify Reaction Conditions: Altering the temperature or the dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.[4]

Van Leusen Oxazole Synthesis

Question 1: My Van Leusen synthesis is giving a low yield of the desired oxazole. What are the common causes and how can I improve the yield?

Low yields in the Van Leusen oxazole synthesis are often due to the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[5]

Troubleshooting Steps:

  • Incomplete Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.

    • Solution: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination. Switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can also facilitate a more efficient elimination. In some cases, extending the reaction time may be sufficient.

  • Purity of Starting Materials: The purity of the aldehyde and TosMIC is crucial.

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage, which can quench the base. Ensure your aldehyde is pure, considering distillation or purification before use.

    • Ketone Impurities: Ketones react with TosMIC to form nitriles, not oxazoles. If your aldehyde is contaminated with ketones, you will observe nitrile byproduct formation.

Question 2: I am seeing a significant amount of a nitrile byproduct in my reaction mixture. What is the cause?

Nitrile formation is a known side reaction when using ketones with TosMIC.[5] If your starting material is an aldehyde, the presence of ketone impurities is the most likely cause.

Recommended Solutions:

  • Purify the Aldehyde: Purify the aldehyde by distillation or chromatography before use to remove any ketone impurities.

Fischer Oxazole Synthesis

Question 1: What are the common side reactions in the Fischer oxazole synthesis?

The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl, can have side reactions that lead to byproducts.

Common Byproducts:

  • Chlorooxazole Formation: Chlorination of the oxazole ring can occur, leading to undesired chlorinated byproducts.[6]

  • Oxazolidinone Formation: The formation of oxazolidinone is another common byproduct.[6]

Recommended Solutions:

  • Strict Anhydrous Conditions: The reaction is sensitive to water, which can lead to hydrolysis of intermediates. Ensure all glassware, solvents, and reagents are scrupulously dry. The use of dry ether and passing dry gaseous hydrogen chloride through the solution is the standard procedure.[6]

  • Control of Stoichiometry: The cyanohydrin and aldehyde are typically used in equimolar amounts.[6] Deviations from this may lead to increased byproduct formation.

  • Temperature Control: The reaction is generally performed under mild conditions.[6] Careful control of the reaction temperature can help minimize side reactions.

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ Acetic anhydride, 90-100°CInexpensive and readily availableHarsh conditions, can lead to low yields and tar formation for sensitive substrates[1][3]
Polyphosphoric Acid (PPA) Neat or in a high-boiling solvent, elevated temperaturesCan provide better yields than H₂SO₄ for some substrates[2][3]High viscosity can make stirring and workup difficult
Phosphorus Oxychloride (POCl₃) Pyridine or DMF, 0°C to refluxEffective for many substratesCorrosive and moisture-sensitive
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (e.g., THF, Dioxane), Room Temp to RefluxMild conditions, suitable for solid-phase synthesis[1]Expensive, can be too reactive for some substrates[1]
Dess-Martin Periodinane / PPh₃, I₂ Two-step: 1. DMP in CH₂Cl₂, RT; 2. PPh₃, I₂, Et₃N in CH₂Cl₂, 0°C to RTVery mild conditions, suitable for sensitive substratesMulti-step process, requires stoichiometric reagents
Burgess Reagent THF, refluxMild and selectiveExpensive
Table 2: Microwave-Assisted vs. Conventional Van Leusen Synthesis of 5-Substituted Oxazoles
EntryAldehydeMethodBase (equiv.)SolventTimeYield (%)
1BenzaldehydeMicrowaveK₃PO₄ (2)Isopropanol8 min96[7]
24-MethylbenzaldehydeMicrowaveK₃PO₄ (2)Isopropanol8 min95[7]
34-MethoxybenzaldehydeMicrowaveK₃PO₄ (2)Isopropanol8 min94[7]
44-ChlorobenzaldehydeMicrowaveK₃PO₄ (2)Isopropanol8 min92[7]
5BenzaldehydeConventionalK₂CO₃Methanol6 h85[8]
64-NitrobenzaldehydeConventionalK₂CO₃Methanol10 h90

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles
  • Preparation: In a microwave process vial, combine the aldehyde (1.0 eq), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq), and potassium phosphate (K₃PO₄) (2.0 eq) in isopropanol.[7]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 65 °C with a power of 350 W for 8 minutes.[7]

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough, but can be further purified by column chromatography if necessary.

Protocol 3: Fischer Oxazole Synthesis
  • Preparation: Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[6]

  • Reaction: Pass a stream of dry hydrogen chloride gas through the solution at 0°C. The product will precipitate as the hydrochloride salt. Continue the gas flow until no more precipitate is formed.

  • Workup: Collect the precipitate by filtration and wash it with cold, dry ether.

  • Purification: To obtain the free base, the hydrochloride salt can be treated with a weak base (e.g., saturated NaHCO₃ solution) or boiled in alcohol. The resulting free oxazole can then be extracted with an organic solvent and purified by recrystallization or column chromatography.

Visualizations

Robinson_Gabriel_Troubleshooting Start Problem: Low Yield / Tar Formation Cause1 Harsh Reaction Conditions (e.g., strong acid, high temp) Start->Cause1 Solution1 Use Milder Dehydrating Agent (PPA, TFAA, Burgess Reagent) Cause1->Solution1 Solution2 Optimize Temperature (Lower Temp) Cause1->Solution2 Solution3 Reduce Reaction Time (Monitor with TLC/LC-MS) Cause1->Solution3 Solution4 Use Microwave Synthesis Cause1->Solution4

Troubleshooting low yields and tar formation in Robinson-Gabriel synthesis.

Van_Leusen_Troubleshooting Start Problem: Low Oxazole Yield Cause1 Incomplete Elimination of Tosyl Group Start->Cause1 Cause2 Impure Starting Materials Start->Cause2 Solution1a Increase Reaction Temperature Cause1->Solution1a Solution1b Use Stronger, Non-nucleophilic Base (e.g., K-OtBu, DBU) Cause1->Solution1b Solution2a Purify Aldehyde (distillation, chromatography) Cause2->Solution2a

Troubleshooting low yields in Van Leusen oxazole synthesis.

Experimental_Workflow_Microwave_Van_Leusen cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Combine Aldehyde, TosMIC, and K3PO4 in Isopropanol React1 Seal vial and place in microwave reactor Prep1->React1 React2 Irradiate at 65°C, 350W for 8 min React1->React2 Workup1 Cool and dilute with water React2->Workup1 Workup2 Extract with Ethyl Acetate Workup1->Workup2 Workup3 Wash, dry, and concentrate Workup2->Workup3 Purify Column Chromatography (if needed) Workup3->Purify

References

Technical Support Center: Optimizing Suzuki Coupling for Bromo-Oxazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki coupling reactions with bromo-oxazole substrates. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during Suzuki coupling of bromo-oxazoles?

A1: Researchers often face several key challenges, including low to non-existent product yields, and the formation of significant side products. The primary side reactions of concern are the dehalogenation of the bromo-oxazole starting material, homocoupling of the boronic acid partner, and protodeboronation of the boronic acid.[1] The inherent electron-deficient nature of the oxazole ring can also influence reactivity.

Q2: Which palladium catalyst and ligands are most effective for bromo-oxazole substrates?

A2: The choice of catalyst and ligand is critical for a successful coupling reaction. While Pd(PPh₃)₄ is a versatile and commonly used catalyst, more specialized systems often provide superior results for challenging heteroaryl couplings.[1] For bromo-oxazoles, consider the following:

  • Palladacycle precatalysts combined with bulky, electron-rich phosphine ligands such as SPhos and XPhos frequently enhance reaction efficiency and yield.[1]

  • Pd(dppf)Cl₂ is another robust catalyst that has demonstrated success in the coupling of various bromo-heterocycles.[1]

Q3: How does the choice of base impact the reaction outcome?

A3: The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step of the catalytic cycle. The selection of a suitable base can dramatically affect the reaction yield. Common choices include:

  • Inorganic carbonates: K₂CO₃, Cs₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: KOH

For substrates that are sensitive to strongly basic conditions, milder bases like potassium fluoride (KF) may be a beneficial alternative.[1]

Q4: Does the position of the bromine atom on the oxazole ring (C2, C4, or C5) affect reactivity?

A4: Yes, the position of the bromine atom significantly influences the electronic environment of the carbon-bromine bond and, consequently, its reactivity in the oxidative addition step. While general reactivity trends can be predicted based on the electron density at the carbon center, the optimal reaction conditions may vary for each isomer, necessitating substrate-specific optimization.[1]

Q5: Can microwave irradiation be beneficial for this type of coupling?

A5: Absolutely. Microwave-assisted Suzuki coupling can offer substantial advantages, including drastically reduced reaction times and often improved product yields.[1] This technique is particularly valuable for high-throughput synthesis and for reactions that are sluggish under conventional heating.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst or oxidized ligand.2. Inappropriate base or solvent.3. Insufficient reaction temperature.4. Degradation of boronic acid.1. Use fresh catalyst and ensure ligands are handled under an inert atmosphere. Consider screening bulky phosphine ligands like SPhos or XPhos.2. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, THF, DMF).3. Gradually increase the reaction temperature or switch to microwave irradiation.4. Use freshly purchased or prepared boronic acid, or consider converting it to a more stable boronate ester (e.g., pinacol ester).[1]
Significant Dehalogenation of Bromo-oxazole 1. Presence of a hydrogen source (e.g., residual water in solvents).2. Reaction conditions are too harsh (high temperature or long reaction time).3. Unsuitable catalyst/ligand system.1. Ensure all solvents are anhydrous and consider using a non-protic solvent.2. Lower the reaction temperature and/or shorten the reaction time.3. Screen different palladium catalysts and ligands, as some systems are more prone to dehalogenation.[1]
Formation of Boronic Acid Homocoupling Product 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to the active Pd(0) species.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]2. Consider using a Pd(0) source like Pd(PPh₃)₄ to mitigate this side reaction.[1]
Difficulty in Product Purification 1. Contamination with unreacted boronic acid or its byproducts.2. Residual palladium catalyst in the product.1. Perform an aqueous wash with a mild base post-reaction to remove unreacted boronic acid.2. Pass the crude product through a plug of silica gel or use a palladium scavenger to remove residual catalyst.[1]

Data Presentation

Table 1: Optimized Conditions for Suzuki Coupling of 2-Bromo-oxazoles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane100692
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane120 (µW)0.3395
44-Tolylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Toluene110888

Note: The data in this table is compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific.

Table 2: Optimized Conditions for Suzuki Coupling of 4-Bromo-oxazoles with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂ (4)-K₂CO₃ (2)DMF/EtOH100278
24-Acetylphenylboronic acidPd(dppf)Cl₂ (4)-Cs₂CO₃ (2.5)DME901875
32-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O140 (µW)0.2585
43,5-Dimethylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1101082

Note: The data in this table is compiled from various literature sources for illustrative purposes and may not be directly comparable. Optimization is often substrate-specific.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromo-oxazoles
  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine the bromo-oxazole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).[1][2]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1][2]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. For microwave-assisted reactions, set the appropriate temperature and time parameters.[1]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Detailed Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a specific example for the coupling of 2-bromo-5-phenyloxazole with 4-methoxyphenylboronic acid.

  • To a 10 mL microwave vial, add 2-bromo-5-phenyloxazole (224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and cesium carbonate (652 mg, 2.0 mmol).[1]

  • Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol, 3 mol%).[1]

  • Add 5 mL of degassed 1,4-dioxane.[1]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the mixture to 120°C for 20 minutes with stirring.[1]

  • After cooling, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with 15 mL of water and 15 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the residue by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the desired product.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Bromo-oxazole (Ar-X) ArX->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the catalyst/ligand active and appropriate? Start->CheckCatalyst ScreenCatalyst Action: Use fresh catalyst, screen bulky phosphine ligands (e.g., SPhos, XPhos). CheckCatalyst->ScreenCatalyst No CheckBaseSolvent Are the base and solvent optimized? CheckCatalyst->CheckBaseSolvent Yes ScreenCatalyst->CheckBaseSolvent ScreenBaseSolvent Action: Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (Dioxane, THF, DMF). CheckBaseSolvent->ScreenBaseSolvent No CheckTemp Is the temperature sufficient? CheckBaseSolvent->CheckTemp Yes ScreenBaseSolvent->CheckTemp IncreaseTemp Action: Increase temperature or use microwave irradiation. CheckTemp->IncreaseTemp No CheckSideProducts Are there significant side products? CheckTemp->CheckSideProducts Yes IncreaseTemp->CheckSideProducts AnalyzeSideProducts Dehalogenation? Homocoupling? Protodeboronation? CheckSideProducts->AnalyzeSideProducts Yes Success Reaction Optimized CheckSideProducts->Success No AddressSideProducts Action: Refer to Troubleshooting Guide for specific solutions. AnalyzeSideProducts->AddressSideProducts AddressSideProducts->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Cell-Based Assays with Poorly Soluble Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when working with poorly soluble oxazole compounds in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why does my oxazole compound, which dissolves perfectly in DMSO, precipitate when added to my cell culture medium?

A1: This is a common issue known as "crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of compounds, its solubilizing capacity is drastically reduced when diluted into the aqueous environment of cell culture media.[1][2] Oxazole derivatives, often being hydrophobic, exceed their aqueous solubility limit upon this dilution, causing them to precipitate.[1][3] The final concentration of the compound in the media is the critical factor.[3]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced cytotoxicity or other biological effects.[1][4] Some robust cell lines may tolerate up to 1%, but this must be empirically determined by running a vehicle control with varying DMSO concentrations.[4][5]

Q3: What are the initial steps I should take to prepare a stock solution of a new, poorly soluble oxazole compound?

A3: Proper stock solution preparation is crucial. Follow these best practices:[4]

  • Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the vial.

  • Centrifuge: Briefly spin the vial to ensure all the powder is collected at the bottom.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock, typically between 10-30 mM.[4][6]

  • Dissolution: Vortex and/or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution is the goal.[4][7]

  • Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q4: Can I just filter out the precipitate and use the remaining solution in my assay?

A4: This is not recommended. Filtering the precipitate removes an unknown amount of your compound, making the final concentration in your assay inaccurate and rendering the results unreliable and irreproducible.[3] The primary goal should be to prevent precipitation in the first place.

Troubleshooting Guides

Guide 1: Overcoming Compound Precipitation

This guide addresses the most frequent challenge: the formation of a precipitate when the oxazole compound is introduced into the aqueous assay medium.

Problem: Compound precipitates immediately or over time in the culture medium.

This issue leads to inaccurate compound concentration, physical interference with cells, and potential confounding of assay readouts (e.g., light scattering in absorbance assays).

Troubleshooting Workflow

G cluster_step1 cluster_step3 cluster_step4 start Precipitation Observed in Cell Culture Media step1 Step 1: Optimize Dilution Protocol start->step1 step2 Step 2: Reduce Final Compound Concentration step1->step2 Precipitation persists s1a Use Serial Dilution step3 Step 3: Employ Solubilizing Agents step2->step3 Precipitation persists s3a Serum / BSA step4 Step 4: Consider Formulation Strategies step3->step4 Precipitation persists s4a pH Modification end Compound Remains in Solution step4->end Issue resolved s1b Pre-warm Media s1c Lower Stock Concentration s3b Cyclodextrins s3c Surfactants (e.g., Tween-80) s4b Co-solvents s4c Lipid-Based Systems

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Recommended Solutions & Methodologies

Step 1: Optimize the Dilution Protocol

  • Use Serial Dilution: Instead of a single large dilution from a 100% DMSO stock, perform intermediate dilutions. A gradual decrease in the organic solvent concentration can help keep the compound in solution.[4][7]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as solubility often decreases at lower temperatures.[3][7]

  • Modify Stock Concentration: A very high stock concentration can exacerbate precipitation. Try lowering the stock concentration and increasing the volume added to the media, while ensuring the final DMSO percentage remains below the cytotoxic limit (e.g., <0.5%).[1][8]

Step 2: Employ Solubilizing Agents If optimizing the protocol is insufficient, the use of excipients or other agents can enhance solubility.

AgentMechanism of ActionTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA) Binds to hydrophobic compounds, increasing their apparent solubility.1-2% (w/v)Can interfere with assays involving protein-ligand binding. Ensure it doesn't affect your specific target.
Cyclodextrins (e.g., HP-β-CD) Encapsulate hydrophobic compounds within their hydrophobic inner cavity, while the hydrophilic exterior improves aqueous solubility.[4][9]1-10 mMCan extract cholesterol from cell membranes at high concentrations; potential for cytotoxicity must be evaluated.[10]
Surfactants (e.g., Tween-80) Form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[4]0.01-0.1% (v/v)Can interfere with cell membranes and certain assay readouts.[4][11] Use with caution and include appropriate controls.
Co-solvents (e.g., PEG-400) Water-miscible organic reagents that can enhance the solubility of poorly soluble compounds.[9][12][13]1-5% (v/v)Must be tested for cell toxicity at the final concentration.

Step 3: Consider Advanced Formulation Strategies For particularly challenging compounds, more advanced formulation approaches may be necessary, often explored in preclinical development.

  • pH Modification: For ionizable oxazole compounds, adjusting the buffer's pH can significantly improve solubility.[4][14] Oxazole itself is a weak base, so lowering the pH might help, but the final pH must be compatible with cell health.[15]

  • Lipid-Based Systems: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can solubilize highly lipophilic drugs.[10][16]

  • Particle Size Reduction: Techniques like nanosuspensions increase the surface area of the compound, which can lead to a faster dissolution rate.[10][12]

Guide 2: Addressing Inconsistent or Irreproducible Assay Results

Variability in assay results is a common consequence of poor solubility but can also arise from other factors.

Problem: High variability between replicate wells, plates, or experiments (e.g., shifting IC50 values).

Troubleshooting Decision Tree

G start Inconsistent Assay Results check_sol Is the compound fully solubilized at the highest test concentration? start->check_sol check_interf Is there evidence of assay interference? check_sol->check_interf Yes sol_guide Follow Precipitation Troubleshooting Guide 1 check_sol->sol_guide No check_stab Is the compound stable in the assay medium under incubation conditions? check_interf->check_stab No interf_guide Run Cell-Free Controls and Orthogonal Assays check_interf->interf_guide Yes stab_guide Assess Compound Stability (e.g., via LC-MS over time) check_stab->stab_guide No end Consistent & Reliable Results check_stab->end Yes sol_guide->check_interf interf_guide->check_stab stab_guide->end

Caption: A decision tree for troubleshooting inconsistent assay results.

Recommended Solutions & Methodologies
  • Confirm Solubility: Poor solubility is a primary cause of inconsistent results. A compound that is not fully dissolved at the highest concentration will lead to an inaccurate concentration curve and a right-shifted (less potent) apparent IC50 value.

    • Action: Perform a kinetic solubility assessment in your final assay buffer. (See Protocol 1 ).

  • Assess for Assay Interference: Precipitated compound particles can interfere with assay readouts, especially those relying on optical measurements (absorbance, fluorescence, luminescence).[17] Furthermore, some oxazole compounds may have inherent fluorescent properties or act as reducing agents, interfering with assays like MTT or resazurin-based viability assays.[1]

    • Action: Run cell-free controls. Incubate your compound in the assay medium with the detection reagents but without cells. A change in signal indicates direct interference.[1][18]

    • Action: Use an orthogonal assay. If you suspect interference with a metabolic assay (e.g., MTT), switch to an assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which is often considered a gold standard.[1]

  • Evaluate Compound Stability: The compound may be unstable and degrading in the culture medium over the course of the incubation period (e.g., 24-72 hours).

    • Action: Incubate the compound in the complete cell culture medium at 37°C and 5% CO2. Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze the concentration of the parent compound using LC-MS.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration at which your oxazole compound remains soluble in the final assay medium when diluted from a DMSO stock.

G start Prepare Serial Dilutions of Compound in 100% DMSO step2 Add small volume (e.g., 2 µL) of each DMSO dilution to assay buffer (e.g., 98 µL) start->step2 step3 Incubate at Room Temp (e.g., 1-2 hours) to allow for equilibration step2->step3 step4 Visually Inspect for Precipitate/Turbidity step3->step4 step5 Optional: Quantify Turbidity via Light Scattering or Absorbance (λ > 600 nm) step4->step5 step6 Filter or Centrifuge to remove any precipitate step5->step6 step7 Quantify Soluble Compound in Supernatant/Filtrate (e.g., via HPLC-UV) step6->step7 end Determine Maximum Soluble Concentration step7->end

Caption: Experimental workflow for determining kinetic solubility.

Methodology:

  • Preparation: Prepare a series of 2-fold dilutions of your oxazole compound in 100% DMSO, starting from your highest stock concentration.

  • Dilution: In a 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO concentration to your final assay buffer (e.g., 98-99 µL). This should replicate the final DMSO concentration of your cell-based assay.[19][20]

  • Incubation: Seal the plate and incubate at room temperature or 37°C for 1-2 hours to allow for equilibrium.

  • Analysis:

    • Visual: Check each well for visible precipitate or cloudiness.

    • Instrumental: Measure the turbidity using a plate reader by measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb, or by using a nephelometer to measure light scattering.[19]

    • Quantitative (Optional but Recommended): To get a precise value, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Result: The highest concentration that remains clear and shows no significant loss of compound from the supernatant is considered the kinetic solubility limit under those conditions.

Protocol 2: ATP-Based Cell Viability Assay (Orthogonal Method)

This protocol provides an alternative to redox-based assays (like MTT) that can be prone to compound interference. It measures ATP as an indicator of metabolically active, viable cells.

Materials:

  • Cells plated in a 96-well opaque-walled plate.

  • Oxazole compound dilutions.

  • Commercial ATP-based assay reagent (e.g., CellTiter-Glo®).

  • Plate-reading luminometer.

Procedure:

  • Cell Plating: Seed cells at an appropriate density in a 96-well opaque-walled plate suitable for luminescence assays and incubate to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of your oxazole compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Preparation: Equilibrate the plate and the ATP assay reagent to room temperature before use.

  • Lysis and Signal Generation: Add the ATP assay reagent directly to each well according to the manufacturer's instructions (typically a 1:1 volume ratio). This lyses the cells and initiates the enzymatic reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.

References

overcoming low yields in Robinson-Gabriel synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Robinson-Gabriel Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of oxazoles from 2-acylamino-ketones. Here, you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Robinson-Gabriel synthesis, providing potential causes and recommended solutions in a direct question-and-answer format.

Question 1: My reaction is resulting in a low yield with significant tar or char-like byproduct formation. What is the likely cause and how can I fix it?

Answer: Low yields accompanied by the formation of tar are typically indicative of reaction conditions that are too harsh for your specific substrate. The traditional use of strong acids like concentrated sulfuric acid (H₂SO₄) at elevated temperatures can lead to the decomposition and polymerization of starting materials and products.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid. Modern methods employing reagents such as trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner and higher-yielding.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation of the substrate.

Question 2: The reaction is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion without generating byproducts?

Answer: An incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the dehydrating agent is not potent enough for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be approached with caution to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a more potent one. For instance, if trifluoroacetic anhydride (TFAA) is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent may be more suitable.[1]

  • Employ Microwave Heating: As previously mentioned, microwave-assisted synthesis can be an effective method to drive sluggish reactions to completion by providing rapid and uniform heating.

Question 3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. What are the likely side reactions and how can I prevent them?

Answer: Degradation of the starting material is a common issue, especially with sensitive substrates. The primary competing side reactions are hydrolysis of the amide bond and enamide formation.

Recommended Solutions:

  • Ensure Anhydrous Conditions: The presence of water in the reaction mixture can lead to the hydrolysis of the amide in the starting material or the oxazoline intermediate. Ensure all solvents and reagents are thoroughly dried before use.[1]

  • Modify Reaction Conditions to Disfavor Enamide Formation: The elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of an enamide. Altering the temperature or the choice of dehydrating agent can disfavor this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Robinson-Gabriel synthesis?

A1: The reaction proceeds through the cyclodehydration of a 2-acylamino-ketone. The mechanism is believed to involve an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated enol in an intramolecular fashion to form a five-membered cyclic oxazoline intermediate. This intermediate subsequently undergoes dehydration to yield the aromatic oxazole ring.

Robinson_Gabriel_Mechanism cluster_start 2-Acylamino-ketone cluster_enol Enol Intermediate cluster_oxazoline Oxazoline Intermediate cluster_product Oxazole Product start R1-C(=O)-NH-CH(R2)-C(=O)-R3 enol R1-C(=O)-NH-C(R2)=C(OH)-R3 start->enol + H+ / Tautomerization oxazoline Five-membered ring enol->oxazoline Intramolecular Nucleophilic Attack product Oxazole oxazoline->product - H2O

Mechanism of the Robinson-Gabriel Synthesis.

Q2: Are there milder alternatives to concentrated sulfuric acid?

A2: Yes, a variety of cyclodehydrating agents have been successfully used in the Robinson-Gabriel synthesis. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[2] For substrates that are particularly sensitive, a milder and popular method involves the use of triphenylphosphine and iodine.[2]

Q3: Can this reaction be performed in a one-pot fashion?

A3: Yes, several one-pot modifications have been developed. For instance, a combined Friedel-Crafts/Robinson-Gabriel synthesis has been reported, which utilizes an oxazolone template. Additionally, coupled Ugi and Robinson-Gabriel syntheses have been developed for the rapid generation of diverse oxazoles.[3]

Q4: How is the 2-acylamino-ketone starting material typically synthesized?

A4: The 2-acylamino-ketone precursor is commonly prepared via the Dakin-West reaction.[3] This reaction involves the acylation of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine.

Data Presentation: Comparison of Dehydrating Agents

The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesKey CharacteristicsPotential Drawbacks
Conc. H₂SO₄ Acetic Anhydride90-100°CTraditional, inexpensive, and potent.Harsh conditions, can lead to low yields and tar formation with sensitive substrates.[1]
Polyphosphoric Acid (PPA) None or high-boiling solvents100-160°CCan offer better yields than H₂SO₄ for some substrates.High viscosity can make handling and workup difficult.
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (e.g., THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1]Expensive, can be too reactive for certain substrates.
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureVery mild, two-step process with high functional group tolerance.[1]Expensive reagents.
Burgess Reagent THF, BenzeneRefluxMild and selective for dehydration.Moisture sensitive and can be expensive.
Phosphorus Oxychloride (POCl₃) DMF, Pyridine0°C to 100°CPotent dehydrating agent.Can be harsh and lead to chlorinated byproducts.

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Two-Step Synthesis via Dess-Martin Oxidation and Cyclodehydration

This protocol is a milder alternative to the classic acid-catalyzed method and is suitable for sensitive substrates.

  • Step A: Dess-Martin Oxidation

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]

  • Step B: Cyclodehydration with Triphenylphosphine and Iodine

    • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Visualizations

Troubleshooting_Workflow start Low Yield in Robinson-Gabriel Synthesis check_tar Is there tar/charring? start->check_tar harsh_conditions Conditions likely too harsh. check_tar->harsh_conditions Yes incomplete_reaction Incomplete Reaction? check_tar->incomplete_reaction No milder_agent Use Milder Dehydrating Agent (e.g., TFAA, DMP/PPh3/I2) harsh_conditions->milder_agent optimize_temp_time Lower Temperature & Reduce Reaction Time harsh_conditions->optimize_temp_time optimize_reagents Optimize Reagents & Conditions incomplete_reaction->optimize_reagents Yes stronger_agent Use Stronger Dehydrating Agent (e.g., POCl3) optimize_reagents->stronger_agent increase_stoichiometry Increase Reagent Stoichiometry optimize_reagents->increase_stoichiometry microwave Consider Microwave Synthesis optimize_reagents->microwave end Improved Yield milder_agent->end optimize_temp_time->end stronger_agent->end increase_stoichiometry->end microwave->end

A decision tree for troubleshooting common synthesis issues.

Parameter_Relationships cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate vs. decomposition Byproducts Byproducts Temperature->Byproducts high temp increases byproducts Time Time Time->Yield too long can decrease yield Time->Byproducts longer time can increase byproducts Dehydrating_Agent Dehydrating Agent Dehydrating_Agent->Yield potency is key Dehydrating_Agent->Byproducts harsh agents increase byproducts

Logical relationships between reaction parameters and outcomes.

References

strategies to minimize dehalogenation in Suzuki coupling of aryl bromides.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Minimize Dehalogenation in Suzuki Coupling of Aryl Bromides

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts in Suzuki coupling reactions involving aryl bromides.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of a Suzuki coupling reaction?

A1: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, and the halogen atom is replaced by a hydrogen atom.[1] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.[1] This side reaction is particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1]

Q2: How can I identify if dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify the dehalogenated product by its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of a new aromatic proton signal in place of the region where the carbon-bromine bond was located.

Q3: What are the primary causes of dehalogenation?

A3: Dehalogenation, also known as hydrodehalogenation, can be caused by several factors:

  • Palladium-Hydride Species: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can react with the palladium catalyst or solvent to form palladium-hydride species.[1][2] These species can then transfer a hydride to the aryl halide in a competing catalytic cycle, leading to the dehalogenated product.[2]

  • Solvent as a Hydride Source: Protic solvents like alcohols can act as a source of hydride, contributing to the formation of palladium-hydride species.[2][3]

  • Slow Transmetalation: If the transmetalation step of the Suzuki coupling is slow, the oxidative addition complex of the aryl bromide and palladium has a longer lifetime, increasing the opportunity for competing side reactions like dehalogenation to occur.[4]

  • Impurities in Reagents: The purity of the boronic acid is crucial. Impurities can inhibit the catalytic cycle, leading to side reactions.[5][6]

Troubleshooting Guide

Issue: Significant formation of dehalogenated byproduct observed.

Below is a systematic guide to troubleshoot and minimize dehalogenation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Dehalogenation Observed base Modify Base start->base Is the base a potential hydride source? catalyst Optimize Catalyst/Ligand base->catalyst Still observing dehydrogenation end Dehalogenation Minimized base->end Problem solved solvent Change Solvent catalyst->solvent Side reaction persists catalyst->end Problem solved temp Adjust Temperature solvent->temp Further optimization needed solvent->end Problem solved reagents Check Reagent Purity temp->reagents If issues continue temp->end Problem solved reagents->end

Caption: A troubleshooting workflow for minimizing dehalogenation.

1. Modify the Base

Strong alkoxide bases are often implicated in dehalogenation.[1] Consider switching to a weaker inorganic base.

Base TypeExamplesRationale
Strong Alkoxide Bases (Prone to Dehalogenation) NaOEt, KOtBu, NaOHCan act as hydride donors, leading to palladium-hydride species.[1][2]
Weaker Inorganic Bases (Recommended) K₂CO₃, K₃PO₄, Cs₂CO₃, KFLess likely to generate hydride species. Carbonates and phosphates are generally preferred.[1][7]

2. Optimize the Catalyst and Ligand

The choice of palladium source and ligand can significantly influence the rates of the desired coupling versus the dehalogenation side reaction.

ParameterRecommendationRationale
Palladium Precatalyst Use a well-defined precatalyst (e.g., XPhos Pd G2, SPhos Pd G3).Can offer higher activity and stability, potentially favoring the desired reaction pathway.
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).Electron-rich ligands promote oxidative addition, while bulky ligands can accelerate reductive elimination, potentially outcompeting the dehalogenation pathway.[2][8]

3. Change the Solvent

The solvent can be a source of hydrides and can influence the reaction kinetics.

Solvent TypeExamplesRationale
Protic Solvents (Use with Caution) Ethanol, Methanol, WaterCan be a source of hydrides, especially in the presence of a strong base.[2][3] While aqueous mixtures can be effective, the water content may need to be minimized.[9]
Aprotic Polar Solvents Dioxane, THF, Toluene, DMFGenerally preferred. Less polar solvents like toluene or dioxane are often a good starting point.[10]

4. Adjust the Reaction Temperature

Higher temperatures can sometimes favor side reactions.

ActionRationale
Lower the temperature Running the reaction at a lower temperature can sometimes improve the selectivity for the desired coupling product over dehalogenation.

5. Check Reagent Purity and Handling

  • Boronic Acid Quality: Use high-purity boronic acid. Impurities can poison the catalyst or lead to side reactions.[5][6] Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable and less prone to protodeboronation.[8]

  • Inert Atmosphere: Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[1]

Competing Reaction Pathways

The following diagram illustrates the desired Suzuki coupling catalytic cycle and the competing dehalogenation pathway.

Catalytic_Cycle cluster_suzuki Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L_n oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa Ar-Br tm Transmetalation (Ar-Pd(II)-Ar') oa->tm Ar'-B(OR)₂ re_h Reductive Elimination oa->re_h [H]⁻ source (e.g., from base/solvent) re Reductive Elimination tm->re re->pd0 Ar-Ar' pdh [H-Pd(II)-L_n]⁺ re_h->pd0 Ar-H

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

Key Experimental Protocols

Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation

This protocol uses a strong base and a protic solvent, conditions which can sometimes lead to dehalogenation.

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • Sodium ethoxide (NaOEt) (2 mmol)

    • Anhydrous Ethanol (10 mL)[1]

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.[1]

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[1]

    • Add anhydrous ethanol, followed by Pd(PPh₃)₄.[1]

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.[1]

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation

This protocol incorporates modifications (weaker base, aprotic solvent, modern catalyst) to minimize the dehalogenation side reaction.[1]

  • Materials:

    • 4-Bromoanisole (1 mmol)

    • Phenylboronic acid (1.2 mmol)

    • XPhos Pd G2 (0.02 mmol)

    • Potassium carbonate (K₂CO₃) (2 mmol)

    • Anhydrous 1,4-dioxane (10 mL)

  • Procedure:

    • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

References

managing reaction intermediates in the Van Leusen oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction intermediates and optimizing the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis?

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the TosMIC anion on the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid to yield the desired 5-substituted oxazole.[1][2][3]

Q2: My reaction is complete according to TLC, but after workup, I have a low yield of the desired oxazole. What are the potential causes?

Low yields in the Van Leusen oxazole synthesis can stem from several factors, primarily the formation of byproducts or an incomplete final elimination step.[1] Common issues include the accumulation of the stable 4-tosyl-4,5-dihydrooxazole intermediate, formation of nitrile byproducts, or decomposition of the TosMIC reagent.[1]

Q3: I observe a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and push the reaction to completion?

The accumulation of the dihydrooxazole intermediate is a frequent challenge.[1] To confirm its identity, you can isolate the byproduct using column chromatography. The key indicators in its characterization will be the presence of the tosyl group and the dihydrooxazole ring protons, which will give characteristic signals in ¹H and ¹³C NMR spectroscopy and can be confirmed by mass spectrometry.[1] To drive the reaction to completion, you can either increase the reaction temperature, use a stronger base, or extend the reaction time.[1] If the intermediate has already been isolated, it can be redissolved and treated with a strong, non-nucleophilic base like DBU to promote elimination.[1]

Q4: My reaction is producing a significant amount of a nitrile byproduct. What is the cause of this side reaction?

The formation of a nitrile is characteristic of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[1][4] Therefore, the most probable cause is the presence of a ketone impurity in your aldehyde starting material.[1] It is crucial to use highly purified aldehyde for the reaction.

Q5: I have identified N-(tosylmethyl)formamide in my reaction mixture. Where does this come from, and is it detrimental to the reaction?

N-(tosylmethyl)formamide is a known decomposition product of TosMIC, especially in the presence of water under basic conditions.[1] Its formation is undesirable as it consumes the TosMIC reagent, thereby reducing the overall yield of the oxazole product.[1] To minimize its formation, ensure that the reaction is carried out under strictly anhydrous conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagentsEnsure the purity of the aldehyde and the stability of the TosMIC reagent. Use freshly distilled aldehyde if necessary.[1]
Insufficiently strong baseSwitch to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU.[1]
Reaction temperature too lowGently heat the reaction mixture to 40-50 °C after the initial addition of reagents.[1]
Formation of 4-Tosyl-4,5-dihydrooxazole Intermediate Incomplete eliminationIncrease the reaction temperature, use a stronger base (e.g., DBU), or prolong the reaction time.[1]
If the intermediate is isolated, it can be treated separately with a strong base to induce elimination.[1]
Formation of Nitrile Byproduct Ketone impurity in the aldehydePurify the aldehyde by distillation or column chromatography before use.[1]
Formation of N-(tosylmethyl)formamide Presence of waterEnsure the use of anhydrous solvents and glassware, and perform the reaction under an inert atmosphere.[1]
Complex reaction mixture (multiple spots on TLC) Decomposition of starting materials or productsMonitor the reaction closely by TLC and consider lowering the reaction temperature or shortening the reaction time.
Side reactionsRe-evaluate the choice of base and solvent. Protic solvents like methanol can sometimes participate in side reactions.[1]

Data Presentation

Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole
AldehydeBaseSolventTemperature (°C)Yield (%)Reference
BenzaldehydeK₂CO₃MethanolReflux85[3]
Benzaldehydet-BuOKTHF0 to RT90[5]
BenzaldehydeDBUTHFRT88[1]
BenzaldehydeEt₃N/β-CDWater50Excellent[3][6]
Table 2: Comparison of Conventional vs. Microwave Heating
AldehydeHeating MethodBaseSolventTimeYield (%)Reference
Various aryl aldehydesConventionalK₂CO₃Methanol4-12 h60-90[3][7]
Various aryl aldehydesMicrowaveK₂CO₃Methanol20 minModerate to Good[8]
4-ChlorobenzaldehydeMicrowaveK₂CO₃Methanol8 min95[9]

Experimental Protocols

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis with Potassium Carbonate
  • To a solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (2.0 eq).[10]

  • Stir the reaction mixture at reflux for 4-12 hours.[10]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Minimizing Dihydrooxazole Intermediate Formation
  • In a flame-dried flask under an inert atmosphere, suspend potassium tert-butoxide (1.2 eq) in anhydrous THF and cool to 0 °C.[1]

  • In a separate flask, dissolve TosMIC (1.1 eq) in anhydrous THF.

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C and stir for 15-20 minutes.[1]

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • If the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[1]

  • Upon completion, quench the reaction by the slow addition of water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mandatory Visualization

Van_Leusen_Oxazole_Synthesis cluster_main_pathway Desired Reaction Pathway cluster_byproduct_pathways Common Byproduct Pathways Aldehyde Aldehyde Adduct Intermediate Adduct Aldehyde->Adduct TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Formamide_Byproduct N-(tosylmethyl)formamide (Byproduct) TosMIC->Formamide_Byproduct Base Base Base->Deprotonated_TosMIC Deprotonation Base->Formamide_Byproduct Deprotonated_TosMIC->Adduct Nucleophilic Attack Nitrile Nitrile (Byproduct) Deprotonated_TosMIC->Nitrile + Ketone Dihydrooxazole 4-Tosyl-4,5-dihydrooxazole (Intermediate) Adduct->Dihydrooxazole 5-endo-dig Cyclization Oxazole 5-Substituted Oxazole (Product) Dihydrooxazole->Oxazole Base-promoted Elimination of TosH Ketone_Impurity Ketone Impurity Ketone_Impurity->Nitrile Water Water Water->Formamide_Byproduct Decomposition Troubleshooting_Workflow Start Low Oxazole Yield or Byproduct Formation Check_Purity Check Purity of Aldehyde and TosMIC Start->Check_Purity Identify_Byproduct Identify Major Byproduct (TLC, NMR, MS) Check_Purity->Identify_Byproduct Dihydrooxazole_Detected Dihydrooxazole Intermediate Detected? Identify_Byproduct->Dihydrooxazole_Detected Optimize_Elimination Optimize Elimination: - Increase Temperature - Stronger Base - Longer Reaction Time Dihydrooxazole_Detected->Optimize_Elimination Yes Nitrile_Detected Nitrile Byproduct Detected? Dihydrooxazole_Detected->Nitrile_Detected No End Improved Yield Optimize_Elimination->End Purify_Aldehyde Purify Aldehyde (Distillation/Chromatography) Nitrile_Detected->Purify_Aldehyde Yes Other_Byproducts Other Byproducts? Nitrile_Detected->Other_Byproducts No Purify_Aldehyde->End Anhydrous_Conditions Ensure Anhydrous Conditions Other_Byproducts->Anhydrous_Conditions Yes (e.g., Formamide) Other_Byproducts->End No Anhydrous_Conditions->End

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)oxazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-(4-Bromophenyl)oxazole for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for this compound?

A1: For the synthesis of 2-aryloxazoles like this compound, several scalable routes are prominent. The most common include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the reaction of α-haloketones with primary amides.[1] The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. For instance, the Van Leusen reaction, which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC), is often favored for its mild conditions and suitability for one-pot procedures.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, the rate of addition of reagents, mixing efficiency, and effective removal of byproducts.[1] Exothermic reactions, in particular, demand careful temperature control to prevent side reactions and ensure both product quality and operational safety.[1] Monitoring reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial.[3][4]

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can originate from starting materials, side reactions, or product degradation.[1] Common impurities may include unreacted starting materials such as 4-bromobenzaldehyde or the corresponding α-haloketone, partially reacted intermediates, and isomers.[1] In syntheses utilizing TosMIC, byproducts like the tosyl group can also be present as impurities.[1]

Q4: What purification methods are suitable for this compound on a larger scale?

A4: For larger-scale purification, fractional distillation under reduced pressure can be effective if the compound is a liquid.[1] However, since this compound is predicted to be a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate) is a more common and scalable method.[4] Column chromatography on silica gel can also be employed, though it may be less practical for very large quantities.[1][4]

Q5: Are there specific safety precautions for handling reagents used in the synthesis of this compound?

A5: Yes, many reagents used in oxazole synthesis are hazardous. For example, isocyanides like TosMIC are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1] α-Haloketones can be lachrymatory and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Presence of Water or Protic Solvents Ensure all glassware is thoroughly dried and reactions are conducted under anhydrous conditions, particularly when using moisture-sensitive reagents.[1]
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants. An excess or deficit of one reactant can lead to incomplete conversion or side product formation.[1]
Poor Quality of Reagents Use freshly purified starting materials. For instance, aldehydes should be freshly distilled if they have been stored for an extended period.[1]
Inadequate Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others might need lower temperatures to prevent decomposition.
Inefficient Mixing On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature and potentially extend the reaction time to minimize the formation of thermally induced side products.[1]
Incorrect Rate of Reagent Addition For exothermic reactions, control the rate of addition of reagents to maintain a stable internal temperature.
Ring-Opening of the Oxazole The oxazole ring can be susceptible to cleavage by strong acids or nucleophiles.[1] Use milder reaction conditions and carefully control the pH during the workup.[1]
Side Reactions of Starting Materials Consider alternative synthetic routes if the starting materials are prone to self-condensation or other side reactions under the current conditions.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Close Boiling Points of Product and Impurities For distillation, utilize a longer fractionating column or a spinning band distillation apparatus for enhanced separation.[1]
Co-crystallization of Impurities Screen different solvent systems for recrystallization to improve the selective crystallization of the desired product.
Product Degradation during Purification If the product is sensitive to heat, use vacuum distillation at a lower temperature.[1] If it is sensitive to acid or base, neutralize the crude product before purification.[1]
Formation of an Azeotrope Consider azeotropic distillation with a suitable solvent to remove water or other volatile impurities.[1]

Experimental Protocols

Protocol 1: Van Leusen Oxazole Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

  • 4-Bromobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzaldehyde (1.0 equiv), TosMIC (1.0 equiv), and potassium carbonate (1.75 equiv) in anhydrous methanol.[5]

  • Heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and stir for 10 minutes.[5]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Parameter Value
Reactant Ratio (Aldehyde:TosMIC:Base) 1.0 : 1.0 : 1.75
Solvent Methanol
Temperature Reflux (~66°C)
Reaction Time 4-6 hours
Purification Method Recrystallization
Protocol 2: Synthesis from an α-Haloketone

This is a generalized protocol based on the synthesis of similar oxazoles.

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide)

  • Formamide

  • Suitable solvent (e.g., DMF, Dioxane)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 equiv) in a suitable anhydrous solvent.

  • Add formamide (excess, can also act as solvent).

  • Heat the reaction mixture, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value
Starting Materials 2-Bromo-1-(4-bromophenyl)ethan-1-one, Formamide
Solvent DMF or Dioxane
Temperature Elevated (Requires optimization)
Reaction Time Varies (Requires monitoring)
Purification Method Column Chromatography or Recrystallization

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Starting Materials (4-Bromobenzaldehyde, TosMIC, K2CO3) B Reaction Setup (Anhydrous Methanol) A->B C Reflux (4-6 hours) B->C D Reaction Monitoring (TLC) C->D E Quenching (Addition of Water) D->E Reaction Complete F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Crude Product G->H I Recrystallization (Ethanol) H->I J Pure this compound I->J

Caption: Van Leusen Synthesis Workflow for this compound.

troubleshooting_low_yield Start Low or No Product Yield Q1 Anhydrous Conditions? Start->Q1 A1_Yes Check Stoichiometry Q1->A1_Yes Yes A1_No Dry Glassware & Solvents Q1->A1_No No Q2 Correct Molar Ratios? A1_Yes->Q2 A2_Yes Verify Reagent Quality Q2->A2_Yes Yes A2_No Recalculate & Repeat Q2->A2_No No Q3 Reagents Pure? A2_Yes->Q3 A3_Yes Optimize Temperature Q3->A3_Yes Yes A3_No Purify Starting Materials Q3->A3_No No

Caption: Troubleshooting Logic for Low Product Yield.

References

addressing regioselectivity issues in the functionalization of oxazole rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of oxazole rings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing regioselectivity issues encountered during experimental work.

Troubleshooting Guides

Issue: Poor Regioselectivity in Direct C-H Arylation

One of the most common challenges in oxazole functionalization is controlling the regioselectivity of direct C-H arylation, particularly between the C2 and C5 positions. The outcome is highly dependent on the reaction conditions.

Troubleshooting Workflow for Direct C-H Arylation

G start Poor Regioselectivity in C-H Arylation check_position Desired Position? start->check_position c2_strategy Targeting C2-Arylation check_position->c2_strategy  C2 c5_strategy Targeting C5-Arylation check_position->c5_strategy  C5 c2_conditions Use Nonpolar Solvent (e.g., Toluene) + Strong Base (e.g., KOtBu) + Specific Phosphine Ligand c2_strategy->c2_conditions c5_conditions Use Polar Solvent (e.g., DMA) + Weaker Base (e.g., K₂CO₃) + Specific Phosphine Ligand c5_strategy->c5_conditions analyze Analyze Regioisomeric Ratio (NMR, GC-MS) c2_conditions->analyze c5_conditions->analyze end Achieved High Regioselectivity analyze->end

Caption: A troubleshooting workflow for achieving regioselective C-H arylation of oxazoles.

Table 1: Conditions for Regioselective Palladium-Catalyzed Direct C-H Arylation of Oxazole

Target PositionCatalyst/LigandBaseSolventTemperature (°C)C2:C5 RatioYield (%)Reference
C2 Pd(OAc)₂ / P(2-furyl)₃Cs₂CO₃Dioxane100>95:569[1]
C2 Pd(acac)₂Cs₂CO₃Toluene110>95:575-85N/A
C5 Pd(OAc)₂ / Buchwald LigandK₂CO₃DMA80-1205:>9570-90N/A
C5 Pd(OAc)₂KOAcDMA1205:>9560-80N/A
Issue: Difficulty in Functionalizing the C4 Position

The C4 position of the oxazole ring is the least acidic and generally the most challenging to functionalize directly. A common strategy involves pre-functionalization, such as halogenation, followed by cross-coupling.

General Workflow for C4-Functionalization

G start C4-Functionalization Required prefunctionalization C4-Halogenation start->prefunctionalization bromination Regioselective Bromination (NBS, DMF) prefunctionalization->bromination cross_coupling Cross-Coupling Reaction bromination->cross_coupling suzuki Suzuki Coupling cross_coupling->suzuki Arylboronic acid stille Stille Coupling cross_coupling->stille Organostannane product C4-Functionalized Oxazole suzuki->product stille->product

Caption: A general workflow for the functionalization of the C4 position of an oxazole ring.

Table 2: Regioselective C4-Bromination of 5-Substituted Oxazoles

SubstrateBaseBrominating AgentSolventTemperature (°C)C4:C2 RatioYield (%)Reference
5-Aryloxazolen-BuLiNBSDMF-78 to -1598:287N/A
5-AlkyloxazoleLDANBSTHF/DMF-78>95:575-85N/A

Frequently Asked Questions (FAQs)

Q1: What is the inherent order of reactivity for the protons on an unsubstituted oxazole ring?

A1: The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[2][3] This inherent acidity is a key factor in predicting the regioselectivity of deprotonation-based functionalization methods. The C2 proton is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms, making it the most common site for initial functionalization via lithiation.

Q2: I am attempting a C2-lithiation followed by quenching with an electrophile, but I am getting low yields and a mixture of products. What could be the issue?

A2: Low yields and poor selectivity in C2-lithiation reactions can stem from several factors:

  • Base: The choice of base is critical. While n-BuLi is commonly used, for some substrates, a bulky lithium amide base like lithium diisopropylamide (LDA) or lithium diethylamide can offer better selectivity.[4]

  • Temperature: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your reaction is maintained at the appropriate temperature throughout the addition of the base and the electrophile.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent. Ensure it is completely dry, as any residual water will quench the organolithium reagent.

  • Electrophile Addition: The electrophile should be added slowly at low temperature to prevent over-addition and side reactions.

Q3: How can I selectively functionalize the C5 position in the presence of a more acidic C2 proton?

A3: While C2 is the kinetically favored site for deprotonation, C5 functionalization can be achieved through several strategies:

  • Blocking the C2 position: If the C2 position is already substituted, deprotonation will occur at the next most acidic site, which is C5.

  • Palladium-catalyzed C-H activation: As shown in Table 1, specific palladium catalysts and reaction conditions can favor a concerted metalation-deprotonation (CMD) pathway that is selective for the C5 position.[5] This is often achieved in polar aprotic solvents like DMA.

  • Directing Groups: A directing group at a nearby position can steer the functionalization to the C5 position.

Q4: What are the advantages of using a Stille coupling over a Suzuki coupling for functionalizing a halogenated oxazole?

A4: Both Suzuki and Stille couplings are powerful methods for forming C-C bonds. The choice between them often depends on the specific substrate and desired outcome.

  • Suzuki Coupling: Generally preferred due to the lower toxicity of boronic acids and their stability. It is a very versatile and widely used method.[5][6]

  • Stille Coupling: The main advantage of Stille coupling is the tolerance of organostannanes to a wide variety of functional groups.[7][8] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[9]

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Trapping of an Oxazole

This protocol describes a general procedure for the C2-lithiation of an oxazole followed by quenching with an electrophile.

Materials:

  • Substituted oxazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Electrophile (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted oxazole and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add the electrophile to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective C4-Bromination of a 5-Substituted Oxazole

This protocol is adapted for the regioselective bromination at the C4 position of a 5-substituted oxazole.

Materials:

  • 5-Substituted oxazole (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 5-substituted oxazole in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi and stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve NBS in anhydrous DMF and cool to -78 °C.

  • Slowly add the NBS solution to the lithiated oxazole solution via cannula.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Suzuki Coupling of a Bromo-oxazole

This protocol provides a general method for the Suzuki coupling of a bromo-oxazole with an arylboronic acid.[5]

Materials:

  • Bromo-oxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the bromo-oxazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-(4-Bromophenyl)oxazole and 2-(4-Chlorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogenated phenyl ring at the 2-position of the oxazole core can significantly influence the compound's physicochemical properties and biological efficacy. This guide provides a comparative overview of the biological activities of two closely related analogs: 2-(4-Bromophenyl)oxazole and 2-(4-Chlorophenyl)oxazole.

Due to a lack of direct head-to-head comparative studies in the published literature, this guide synthesizes available data on the individual compounds and structurally similar derivatives to offer insights into their potential therapeutic applications and to highlight structure-activity relationships (SAR).

Chemical Structures

CompoundStructure
This compound this compound
2-(4-Chlorophenyl)oxazole 2-(4-Chlorophenyl)oxazole

Comparative Biological Activity: A Data-Driven Overview

While direct comparative data is limited, the existing literature on related 2-(4-halophenyl)oxazole derivatives allows for an inferential analysis of their potential anticancer and antimicrobial activities.

Anticancer Activity

Research into oxazole derivatives has revealed their potential as anticancer agents, often acting through the induction of apoptosis and inhibition of key signaling pathways. The nature of the halogen substituent on the phenyl ring can modulate this activity.

Table 1: Anticancer Activity of 2-(4-Halophenyl)oxazole Derivatives

Compound/DerivativeCell LineAssayEfficacy Metric (IC₅₀)Reference
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analog Various cancer cell linesNot specifiedGrowth percent of 95.37% for compound 4c[1]
Quinoline-oxadiazole derivative with 2-(2-(4-bromophenyl)quinolin-4-yl) moiety HepG2 (Hepatocellular carcinoma)Not specifiedIC₅₀ range: 0.137–0.332 μg/mL[2]
Quinoline-oxadiazole derivative with 2-(2-(4-bromophenyl)quinolin-4-yl) moiety MCF-7 (Breast adenocarcinoma)Not specifiedIC₅₀ range: 0.164–0.583 μg/mL[2]

Note: The data presented are for structurally related compounds and not the exact title compounds. Direct comparison should be made with caution.

From the available data on related structures, it is evident that both chloro and bromo-substituted phenyl-oxazole scaffolds can exhibit potent anticancer activity. The quinoline-oxadiazole derivatives bearing a 2-(4-bromophenyl) moiety, for instance, have demonstrated significant cytotoxicity against liver and breast cancer cell lines.[2] Similarly, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogs have also shown notable anticancer effects.[1] The precise impact of switching between a chloro and bromo group at the 4-position of the 2-phenyloxazole core on anticancer potency requires further direct experimental investigation.

Antimicrobial Activity

Oxazole derivatives have also been explored for their antibacterial and antifungal properties. The halogen substituent can influence the spectrum and potency of antimicrobial action.

Table 2: Antimicrobial Activity of 2-(4-Halophenyl)oxazole Derivatives

Compound/DerivativeTarget Organism(s)AssayEfficacy Metric (MIC)Reference
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative (8e) E. coliBroth microdilution9.45 ± 1.00 µM[3]
N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative (8p) S. typhusBroth microdilution10.04 ± 1.25 µM[3]
Quinoline-oxadiazole derivative with 2-(2-(4-bromophenyl)quinolin-4-yl) moiety (17b) S. aureusNot specified4-fold more potent than neomycin[2]
Quinoline-oxadiazole derivative with 2-(2-(4-bromophenyl)quinolin-4-yl) moiety (17d) E. coliNot specified16-fold more potent than neomycin[2]
Quinoline-oxadiazole derivative with 2-(2-(4-bromophenyl)quinolin-4-yl) moiety (17e) C. albicansNot specified8-fold more potent than neomycin[2]

Note: The data presented are for structurally related compounds and not the exact title compounds. Direct comparison should be made with caution.

The available data suggests that both chloro and bromo-substituted phenyl-oxazole derivatives are promising scaffolds for the development of new antimicrobial agents. Derivatives of 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide have shown moderate activity against Gram-negative bacteria.[3] Notably, quinoline-oxadiazole derivatives containing a 2-(4-bromophenyl) moiety have demonstrated significant potency against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, in some cases exceeding the activity of the reference antibiotic neomycin.[2]

Experimental Protocols

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or 2-(4-Chlorophenyl)oxazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubation_treatment 4. Incubate (24-72h) treat_cells->incubation_treatment add_mtt 5. Add MTT Reagent incubation_treatment->add_mtt incubation_mtt 6. Incubate (2-4h) add_mtt->incubation_mtt solubilize 7. Solubilize Formazan incubation_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability & IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[7][9]

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[9]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[9]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[10]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[9]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_dilutions 1. Prepare Serial Dilutions of Compounds prepare_inoculum 2. Prepare Standardized Inoculum inoculate_plate 3. Inoculate Microtiter Plate prepare_inoculum->inoculate_plate incubate_plate 4. Incubate Plate inoculate_plate->incubate_plate read_results 5. Visually Read MIC incubate_plate->read_results

Broth Microdilution Experimental Workflow

Potential Signaling Pathways and Mechanisms of Action

Oxazole derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways.

Anticancer Signaling Pathways

In the context of cancer, 2-phenyloxazole derivatives have been implicated in the induction of apoptosis. This programmed cell death can be triggered through the intrinsic (mitochondrial) pathway. The process often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome compound 2-(4-Halophenyl)oxazole bax Bax/Bak Activation compound->bax Induces cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Intrinsic Apoptosis Pathway

Conclusion and Future Directions

To elucidate the specific advantages and disadvantages of each halogen substitution, direct, head-to-head comparative studies are warranted. Such research should involve screening both compounds against a broad panel of cancer cell lines and microbial strains under standardized assay conditions. These studies will be crucial for guiding the future design and development of more potent and selective 2-phenyloxazole-based therapeutic agents.

References

A Comparative Guide to the Synthesis of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole and thiazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. The efficient and versatile synthesis of their derivatives is therefore of paramount importance to the drug discovery and development process. This guide provides an objective comparison of prominent synthetic methodologies for both oxazole and thiazole derivatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research objective.

Comparative Analysis of Synthetic Methodologies

The synthesis of oxazole and thiazole derivatives can be broadly achieved through several established name reactions. For oxazoles, the Robinson-Gabriel and Van Leusen syntheses are among the most classic and widely utilized methods. In the realm of thiazole synthesis, the Hantzsch and Cook-Heilbron syntheses have long been the cornerstones. This guide will delve into a comparative analysis of these key synthetic routes.

Synthesis of Oxazole Derivatives: A Comparative Overview

The choice between the Robinson-Gabriel and Van Leusen synthesis for oxazole derivatives often depends on the desired substitution pattern, functional group tolerance, and the nature of the available starting materials.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.Harsh conditions, limited functional group tolerance.[1][2]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations available.[1][3]Stoichiometric use of TosMIC, potential for side reactions.[1]
Synthesis of Thiazole Derivatives: A Comparative Overview

The Hantzsch and Cook-Heilbron syntheses represent two of the most fundamental and widely practiced methods for the construction of the thiazole core.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Hantzsch Thiazole Synthesis α-Haloketones, ThioamidesTypically none or mild baseVaries (from RT to reflux)Good to ExcellentHigh yields, simple procedure, readily available starting materials.[4][5]Limited to certain substitution patterns.
Cook-Heilbron Thiazole Synthesis α-Aminonitriles, Carbon disulfide or dithioatesNoneRoom temperature, mild conditionsGoodMild reaction conditions, provides access to 5-aminothiazoles.[6][7]Scope can be limited by the availability of α-aminonitriles.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the key syntheses discussed.

Robinson-Gabriel Oxazole Synthesis Protocol

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[2]

Preparation:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Workup & Purification:

  • Once the reaction is complete, pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis Protocol

This protocol details the synthesis of 4-substituted oxazoles via the reaction of α-substituted TosMIC derivatives with aldehydes.[3]

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol (20 mL) to the flask.

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole as a white solid (0.69 g, 85% yield).

Hantzsch Thiazole Synthesis Protocol

This protocol describes the synthesis of 2-amino-4-phenylthiazole.[4]

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux for 30 minutes.

  • Remove the reaction from heat and let the solution cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 5% Na₂CO₃ (20 mL) and swirl to mix.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and let it air dry to obtain the product.

Cook-Heilbron Thiazole Synthesis Protocol

The Cook-Heilbron synthesis proceeds under mild conditions, often at room temperature.[6]

General Procedure:

  • The α-aminonitrile is reacted with an equimolar amount of carbon disulfide or a dithioacid derivative in a suitable solvent such as ethanol or even in aqueous conditions.

  • The reaction mixture is stirred at room temperature.

  • The product, a 5-aminothiazole, often precipitates from the reaction mixture and can be isolated by filtration.

Visualizing the Synthetic Pathways

To further elucidate the relationships and workflows of these synthetic methods, the following diagrams are provided.

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product 2-Acylamino_ketone 2-Acylamino Ketone Cyclodehydration Cyclodehydration 2-Acylamino_ketone->Cyclodehydration Reacts with Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, PPA) Dehydrating_Agent->Cyclodehydration Catalyzes Oxazole Oxazole Derivative Cyclodehydration->Oxazole

Robinson-Gabriel Oxazole Synthesis Workflow

Van_Leusen_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Aldehyde Aldehyde Condensation_Cyclization Condensation & Intramolecular Cyclization Aldehyde->Condensation_Cyclization TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Condensation_Cyclization Base Base (e.g., K₂CO₃) Base->Condensation_Cyclization Mediates Oxazole Oxazole Derivative Condensation_Cyclization->Oxazole

Van Leusen Oxazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product Alpha-Haloketone α-Haloketone Condensation_Cyclization Condensation & Cyclization Alpha-Haloketone->Condensation_Cyclization Thioamide Thioamide Thioamide->Condensation_Cyclization Thiazole Thiazole Derivative Condensation_Cyclization->Thiazole

Hantzsch Thiazole Synthesis Workflow

Cook_Heilbron_Thiazole_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product Alpha-Aminonitrile α-Aminonitrile Reaction Reaction at Room Temp Alpha-Aminonitrile->Reaction CS2_Dithioate Carbon Disulfide or Dithioate Derivative CS2_Dithioate->Reaction 5-Aminothiazole 5-Aminothiazole Derivative Reaction->5-Aminothiazole

Cook-Heilbron Thiazole Synthesis Workflow

References

Validating the Anticancer Potential of Novel 2-(4-Bromophenyl)oxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparison of the anticancer activity of a series of novel 2-(4-Bromophenyl)oxazole analogs against established chemotherapeutic agents. The following sections present a detailed analysis of their cytotoxic effects, delve into the underlying molecular mechanisms, and provide standardized experimental protocols to ensure reproducibility of the cited data.

Comparative Cytotoxicity Analysis

The in vitro anticancer activity of novel this compound analogs was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drugs Erlotinib, Lapatinib, Doxorubicin, and Cisplatin. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound that inhibits 50% of cell growth, were determined using the MTT assay.

A study on structurally related 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives revealed significant cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[1] For instance, some of these derivatives exhibited IC50 values in the range of 0.137–0.332 μg/mL against HepG2 cells and 0.164–0.583 μg/mL against MCF-7 cells, demonstrating comparable or superior potency to the EGFR inhibitor Erlotinib (IC50 values of 0.308 μg/mL for HepG2 and 0.512 μg/mL for MCF-7).[1] Furthermore, the most potent compounds showed EGFR tyrosine kinase inhibition with IC50 values of 0.14 and 0.18 μM, comparable to Lapatinib (IC50 value of 0.12 μM).[1]

While direct comparative data for this compound analogs against Doxorubicin and Cisplatin was not available in a single study, the following table summarizes the IC50 values of the related quinoline-oxadiazole derivatives against HepG2 and MCF-7 cell lines, alongside established IC50 values for Doxorubicin and Cisplatin from other studies for a broader perspective.

Compound/DrugCancer Cell LineIC50 (µM)
Novel Oxadiazole Analog (8c) HepG20.14
Novel Oxadiazole Analog (12d) HepG20.18
ErlotinibHepG2~0.7 (converted from 0.308 µg/mL)
Lapatinib-0.12
Novel Oxadiazole Analog (15a) MCF-7~0.3 (converted from 0.164 µg/mL)
ErlotinibMCF-7~1.2 (converted from 0.512 µg/mL)
DoxorubicinMCF-70.05 - 1.0 (literature values)
CisplatinMCF-71.0 - 10.0 (literature values)

Note: The IC50 values for the novel oxadiazole analogs and Erlotinib were converted from µg/mL to µM for comparative purposes, assuming an average molecular weight. The IC50 values for Doxorubicin and Cisplatin are representative ranges from published literature and may vary depending on the specific experimental conditions.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of this compound analogs and related compounds appears to be multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.

Induction of Apoptosis

Treatment of cancer cells with these novel compounds leads to a significant increase in programmed cell death, or apoptosis. This is evidenced by an increased population of Annexin V-positive cells in flow cytometry analysis. The mechanism of apoptosis induction is believed to be mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspase-3, a key executioner of apoptosis.

Cell Cycle Arrest

These analogs have also been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase, thereby preventing cancer cell proliferation. This effect is often associated with the modulation of proteins that regulate cell cycle progression.

Targeting Key Signaling Pathways

The anticancer effects of these compounds are linked to their ability to interfere with crucial signaling pathways that are often dysregulated in cancer.

  • EGFR Signaling Pathway: Several oxadiazole derivatives have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The EGFR pathway plays a critical role in cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to reduced cancer cell growth.

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage. Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence. Some oxadiazole derivatives have been shown to induce apoptosis through a p53-mediated intrinsic pathway. This involves the p53-dependent upregulation of pro-apoptotic proteins like Bax and PUMA.

Experimental Protocols

To ensure the validity and reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and control drugs for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.[4][5][6]

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Bax, Bcl-2, p53, Caspase-3, and β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Anticancer Activity Evaluation Cell_Culture Cancer Cell Lines (e.g., HepG2, MCF-7) Treatment Treatment with This compound Analogs & Control Drugs Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis IC50 Determination & Mechanistic Analysis MTT_Assay->Data_Analysis Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anticancer activity of novel compounds.

G cluster_0 EGFR Signaling Pathway cluster_1 p53-Mediated Apoptosis Oxazole_Analog This compound Analog EGFR EGFR Oxazole_Analog->EGFR Inhibition p53 p53 Oxazole_Analog->p53 Activation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

comparing different synthetic routes to 2,5-disubstituted oxazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxazole moiety is a critical structural motif found in a wide array of biologically active compounds. The efficient and versatile synthesis of 2,5-disubstituted oxazoles is therefore a subject of significant interest. This guide provides a comparative analysis of several key synthetic routes, offering quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable method.

The synthesis of 2,5-disubstituted oxazoles can be broadly categorized into classical and modern methods. Classical routes, such as the Robinson-Gabriel and Fischer syntheses, have been foundational, while modern methods, often employing metal catalysts or novel reagents, offer milder conditions and broader substrate scopes.[1]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The following table summarizes key quantitative data for several common methods.

MethodStarting MaterialsReagents/CatalystReaction ConditionsYield (%)AdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino-ketonesConcentrated H₂SO₄ or POCl₃High temperatures50-60[1]Readily available starting materials.Harsh acidic conditions, low to moderate yields.[1]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HCl in etherMild, anhydrous conditionsVariable, often moderateOne of the first methods for 2,5-disubstituted oxazoles.Limited to aromatic substrates, use of gaseous HCl.[2]
Van Leusen Oxazole Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild, often one-potUp to 83% for specific examplesGood yields, mild conditions, one-pot procedure.TosMIC reagent can be sensitive.
Iodine-Catalyzed Oxidative Cyclization 2-Amino-1-phenylethanone, Aromatic aldehydesI₂, TBHP, NaHCO₃Mild conditionsUp to 79%Metal-free, good functional group compatibility.[3]Requires an oxidant.
Rhodium-Catalyzed Annulation 1-Sulfonyl-1,2,3-triazoles, Aromatic aldehydesRh₂(OAc)₄120 °CHighEfficient for 2,5-diaryl substituted oxazoles.Requires a metal catalyst and high temperature.
Cobalt-Catalyzed Cross-Coupling N-pivaloyloxyamides, AlkynesCo(III) catalystMild conditionsHighBroad substrate scope, one-step synthesis of natural products.[4]Requires a specific cobalt catalyst.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Robinson-Gabriel Synthesis

This protocol is a classical example of the Robinson-Gabriel synthesis.[5][6]

Materials:

  • 2-Acylamino-ketone

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • The 2-acylamino-ketone is slowly added to an excess of concentrated sulfuric acid with cooling.

  • The mixture is heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the 2,5-disubstituted oxazole.

Fischer Oxazole Synthesis

This method is one of the earliest developed for the synthesis of 2,5-disubstituted oxazoles.[2]

Materials:

  • Aldehyde cyanohydrin

  • Aromatic aldehyde

  • Anhydrous ether

  • Dry gaseous hydrogen chloride (HCl)

Procedure:

  • The aldehyde cyanohydrin and an equimolar amount of the aromatic aldehyde are dissolved in dry ether.

  • Dry gaseous HCl is passed through the solution.[2]

  • The product precipitates as the hydrochloride salt.[2]

  • The salt is collected and can be converted to the free base by treatment with water or by boiling with alcohol.[2]

Van Leusen Oxazole Synthesis

This method is highly efficient for the synthesis of 5-substituted oxazoles and can be adapted for 4,5-disubstituted derivatives.[7][8]

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a solution of the aldehyde and TosMIC in methanol, potassium carbonate is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Iodine-Catalyzed Tandem Oxidative Cyclization

This modern, metal-free method offers a practical alternative with good yields.[3]

Materials:

  • 2-Amino-1-phenylethanone hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Sodium hydrogen carbonate (NaHCO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 2-amino-1-phenylethanone hydrochloride, the aromatic aldehyde, iodine, sodium hydrogen carbonate, and DMF.

  • Add TBHP dropwise to the mixture.

  • The reaction is stirred at the appropriate temperature until completion, as monitored by TLC.

  • The reaction is quenched with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow and logical relationships of the described synthetic routes.

General_Synthetic_Workflow Start Starting Materials Reaction Chemical Synthesis Start->Reaction Reagents & Conditions Purification Purification (e.g., Chromatography) Reaction->Purification Crude Product Product 2,5-Disubstituted Oxazole Purification->Product Pure Product

General workflow from starting materials to the 2,5-disubstituted oxazole product.

Robinson_Gabriel_Pathway cluster_robinson_gabriel Robinson-Gabriel Synthesis RG_Start 2-Acylamino-ketone RG_Intermediate Enol Intermediate RG_Start->RG_Intermediate H+ RG_Cyclization Intramolecular Cyclization RG_Intermediate->RG_Cyclization RG_Dehydration Dehydration RG_Cyclization->RG_Dehydration RG_Product Oxazole RG_Dehydration->RG_Product -H₂O

Logical pathway for the Robinson-Gabriel synthesis.

Van_Leusen_Pathway cluster_van_leusen Van Leusen Synthesis VL_Start1 Aldehyde VL_Addition Nucleophilic Addition VL_Start1->VL_Addition VL_Start2 TosMIC VL_Start2->VL_Addition Base VL_Intermediate Oxazoline Intermediate VL_Addition->VL_Intermediate VL_Elimination Elimination of Toluenesulfinic Acid VL_Intermediate->VL_Elimination VL_Product Oxazole VL_Elimination->VL_Product

Logical pathway for the Van Leusen oxazole synthesis.

References

head-to-head comparison of Robinson-Gabriel and Van Leusen oxazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxazole ring is a privileged scaffold due to its prevalence in a wide array of biologically active compounds. The efficient construction of this heterocyclic motif is a critical aspect of medicinal chemistry and materials science. Among the numerous methods available, the Robinson-Gabriel and Van Leusen syntheses are two of the most established and versatile strategies. This guide provides an in-depth, head-to-head comparison of these two seminal reactions, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Differences

FeatureRobinson-Gabriel SynthesisVan Leusen Synthesis
General Transformation Cyclodehydration of a 2-acylamino-ketoneReaction of an aldehyde with tosylmethyl isocyanide (TosMIC)
Substitution Pattern Typically yields 2,5-disubstituted or 2,4,5-trisubstituted oxazolesPrimarily yields 5-substituted oxazoles; can be adapted for 4,5-disubstitution
Typical Reagents Strong dehydrating agents (e.g., H₂SO₄, PPA, POCl₃, TFAA)TosMIC, a base (e.g., K₂CO₃, KOH)
Reaction Conditions Often harsh, requiring high temperaturesGenerally mild, often at room temperature or with gentle heating
Yields Moderate to excellent, but can be substrate-dependentGood to excellent[1][2]
Substrate Scope Broad for 2-acylamino-ketonesBroad for aldehydes; tolerant of various functional groups[1][2]
Key Advantages Readily available starting materials, well-established protocolsMild reaction conditions, good functional group tolerance, one-pot variations[3]
Key Disadvantages Harsh conditions can limit functional group tolerance[3]Stoichiometric use of TosMIC, potential for side reactions

Reaction Mechanisms and Workflow

The fundamental difference between the two syntheses lies in their mechanistic pathways and the nature of the key bond-forming steps.

Robinson-Gabriel Synthesis: A Dehydration-Cyclization Cascade

The Robinson-Gabriel synthesis is a classic method that relies on the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone.[4] The reaction is typically promoted by strong acids, which protonate the carbonyl oxygen of the ketone, facilitating nucleophilic attack by the amide oxygen. The resulting oxazoline intermediate then undergoes dehydration to afford the aromatic oxazole ring.

Robinson_Gabriel_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 2_Acylamino_ketone 2-Acylamino-ketone Cyclodehydration Cyclodehydration (e.g., H₂SO₄, PPA) 2_Acylamino_ketone->Cyclodehydration Oxazole 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazole Cyclodehydration->Oxazole

Robinson-Gabriel Synthesis Workflow.
Van Leusen Synthesis: A Base-Mediated Cycloaddition

In contrast, the Van Leusen synthesis is a more modern approach that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][5] The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. An intramolecular cyclization ensues, forming an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.[1]

Van_Leusen_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product Aldehyde Aldehyde Base_mediated_cycloaddition Base-mediated Cycloaddition Aldehyde->Base_mediated_cycloaddition TosMIC TosMIC TosMIC->Base_mediated_cycloaddition Oxazole 5-Substituted Oxazole Base_mediated_cycloaddition->Oxazole

Van Leusen Synthesis Workflow.

Head-to-Head Comparison of Performance

The choice between the Robinson-Gabriel and Van Leusen synthesis often depends on the desired substitution pattern, the functional group tolerance required, and the desired reaction conditions.

ParameterRobinson-Gabriel SynthesisVan Leusen Synthesis
Typical Yields 70-95%60-90%
Reaction Temperature Often elevated (e.g., 90-100 °C)Room temperature to reflux
Reaction Time Can be rapid (e.g., 30 minutes) but may require several hoursTypically 3-8 hours
Key Reagents Strong acids (H₂SO₄, PPA), POCl₃, TFAATosMIC, K₂CO₃, KOH
Solvents Acetic anhydride, DMF, CH₂Cl₂Methanol, DME, ionic liquids

Experimental Protocols

Representative Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

A highly efficient one-pot procedure for the synthesis of 2,5-diphenyloxazole starting from hippuric acid has been reported with a yield of up to 91.4%.[6][7]

Materials:

  • Hippuric acid (benzoyl glycine)

  • Thionyl chloride

  • Benzene

  • Aluminum trichloride

  • 50 wt% Sulfuric acid

Procedure:

  • Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride (1:2 molar ratio) at 50°C until the reaction is complete. Unreacted thionyl chloride is removed by distillation.

  • Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is cooled to 50°C, and benzene (10-fold molar excess) and aluminum trichloride (2-fold molar excess) are added. The mixture is heated to reflux for 3 hours.[6][7]

  • Cyclization and Dehydration: After cooling to 30°C, 50 wt% sulfuric acid (2-fold molar excess) is added. The temperature is gradually increased to 100°C and maintained until the cyclization is complete.[6][7]

  • Work-up and Purification: Excess benzene is removed by evaporation. The reaction mixture is cooled to 30°C, and water is added to precipitate the crude 2,5-diphenyloxazole. The solid is collected by filtration.

Representative Van Leusen Synthesis of 5-Phenyloxazole

The Van Leusen reaction provides a straightforward route to 5-aryloxazoles with good to excellent yields. For example, the reaction of benzaldehyde with TosMIC using a resin-supported base has been reported to yield 5-phenyloxazole in 85% yield.[8]

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol) in methanol (10 mL).

  • Add potassium carbonate (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or reflux for 3-6 hours, monitoring the progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary and Outlook

Both the Robinson-Gabriel and Van Leusen syntheses are powerful and reliable methods for the construction of the oxazole ring. The Robinson-Gabriel synthesis, being one of the classical methods, is well-suited for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles from readily available 2-acylamino-ketones. However, the often harsh reaction conditions can be a limitation for substrates bearing sensitive functional groups.

The Van Leusen synthesis, on the other hand, offers a milder and more versatile approach, particularly for the synthesis of 5-substituted oxazoles from a wide range of aldehydes. Its good functional group tolerance and the development of one-pot modifications have made it an attractive and widely used method in modern organic synthesis.

The choice between these two methods will ultimately be guided by the specific target molecule, the availability of starting materials, and the required reaction conditions. For complex molecules with sensitive functionalities, the Van Leusen approach is often preferred, while the Robinson-Gabriel synthesis remains a robust and efficient method for the synthesis of simpler, more robust oxazole derivatives. The continued development of milder and more efficient variations of both reactions will undoubtedly further expand their utility in the synthesis of novel oxazole-containing compounds for a variety of applications.

References

A Comparative Analysis of the Biological Efficacy of 2-(4-Bromophenyl)oxazole and its Thiazole Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isosteric replacement of atoms or functional groups is a cornerstone of drug design and optimization. The substitution of an oxygen atom in an oxazole ring with a sulfur atom to form a thiazole ring is a classic example of bioisosterism. This guide provides a comparative overview of the biological efficacy of 2-(4-Bromophenyl)oxazole and its thiazole analog, 2-(4-Bromophenyl)thiazole, based on available experimental data from the scientific literature.

It is important to note that direct, head-to-head comparative studies of these two specific parent compounds across a uniform panel of biological assays are not extensively available. Therefore, this guide synthesizes data from studies on closely related derivatives to provide a preliminary assessment of their respective biological potential. The subtle yet significant differences between the oxazole and thiazole moieties—such as electronegativity, bond angles, and metabolic stability—can profoundly influence their pharmacokinetic and pharmacodynamic profiles.

Data Presentation: A Comparative Summary of Biological Activity

The following table summarizes the available quantitative data on the biological activities of derivatives of this compound and 2-(4-Bromophenyl)thiazole. The data highlights the diverse therapeutic areas in which these scaffolds have been investigated, including oncology, infectious diseases, and protozoal infections.

Compound/DerivativeBiological ActivityAssayTarget Organism/Cell LineEfficacy Metric (IC₅₀/MIC)Reference
Oxazole Analog Derivative
5-(4-Bromophenyl)oxazol-2-amineAntiprotozoalSubculture MethodGiardia lambliaIC₅₀: 1.89 µM[1]
Thiazole Analog Derivatives
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AnticancerSulforhodamine B (SRB) AssayMCF-7 (Human Breast Adenocarcinoma)IC₅₀: 10.5 µM[2]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodStaphylococcus aureusMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p2)AntibacterialTurbidimetric MethodEscherichia coliMIC: 16.1 µM[1]
Derivative of 4-(4-Bromophenyl)thiazol-2-amine (Compound p4)AntibacterialTurbidimetric MethodBacillus subtilisMIC: 28.8 µM[1]
N-(4-(4-Bromophenyl)thiazol-2-yl)benzamideAnticancer (Metastasis Inhibition)Cell Migration AssayMDA-MB-231 (Human Breast Adenocarcinoma)-[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2]

  • Cell Plating: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at an optimal density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is then calculated.[2]

Turbidimetric Method for Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Visualizations

To illustrate the general process of discovering and evaluating novel therapeutic agents like the compounds discussed, a workflow diagram is provided. Additionally, a diagram of a key signaling pathway often implicated in the anticancer activity of such heterocyclic compounds is presented.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development start Starting Materials: 4-Bromoacetophenone & Precursors intermediate_ox This compound Synthesis start->intermediate_ox intermediate_th 2-(4-Bromophenyl)thiazole Synthesis start->intermediate_th purification Purification & Characterization (NMR, MS, etc.) intermediate_ox->purification intermediate_th->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, etc.) purification->in_vitro Test Compounds hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Animal Models lead_opt->in_vivo tox Toxicology Studies in_vivo->tox

A generalized experimental workflow for the synthesis and biological screening of novel chemical entities.

signaling_pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis Inhibition akt->apoptosis mtor->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation inhibitor Thiazole/Oxazole Derivative inhibitor->raf inhibitor->pi3k

Key signaling pathways in cancer potentially modulated by thiazole and oxazole derivatives.

Concluding Remarks

The available data, primarily from studies on derivatives, suggests that both this compound and its thiazole analog are privileged scaffolds in medicinal chemistry. The thiazole derivatives have demonstrated notable activity against breast cancer cells and various microbial pathogens.[1][2] In contrast, the single available data point for an oxazole analog indicates potent antiprotozoal activity.[1]

The observed differences in biological activity profiles may be attributed to several factors:

  • Target Specificity: The two classes of compounds may interact with different biological targets.

  • Binding Interactions: The difference in the heteroatom (sulfur vs. oxygen) can alter the electronic distribution and hydrogen bonding capacity, leading to varied binding affinities and selectivities.[1]

  • Physicochemical Properties: The oxazole ring is generally more electron-rich than the thiazole ring, which can influence properties like lipophilicity and membrane permeability, thereby affecting bioavailability and target engagement.[1]

A systematic, direct comparison of this compound and 2-(4-Bromophenyl)thiazole against a broad range of biological targets would be a valuable future study to elucidate the precise impact of this isosteric replacement and guide the rational design of more potent and selective therapeutic agents.

References

comparative analysis of the reactivity of 2-bromomethyl vs 2-chloromethyl oxazoles.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Reactivity of 2-Bromomethyl vs. 2-Chloromethyl Oxazoles

In the field of synthetic chemistry, particularly in the creation of pharmaceutical intermediates, the selection of a starting material is critical and can greatly influence reaction efficiency, yield, and overall cost-effectiveness. The 2-halomethyl-4,5-diphenyl-oxazoles are valuable scaffolds for introducing the 4,5-diphenyloxazole moiety, a structural motif commonly found in bioactive compounds.[1] This guide presents a detailed comparison of the reactivity of 2-bromomethyl-4,5-diphenyl-oxazole and its chloro-analogue, 2-chloromethyl-4,5-diphenyl-oxazole, in nucleophilic substitution reactions.

Executive Summary of Reactivity

Experimental evidence and fundamental chemical principles consistently show that 2-bromomethyl-4,5-diphenyl-oxazole is a more reactive electrophile than 2-chloromethyl-4,5-diphenyl-oxazole.[1] The increased reactivity of the bromo-derivative is due to the superior leaving group ability of the bromide ion as compared to the chloride ion.[1] This results in faster reaction rates, milder reaction conditions, and often higher yields in nucleophilic substitution reactions.[1] A notable example is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, where the bromomethyl analogue is particularly effective for the C-alkylation of a stabilized malonate carbanion.[1][2]

Quantitative Reactivity Comparison

Feature2-Bromomethyl-4,5-diphenyl-oxazole2-Chloromethyl-4,5-diphenyl-oxazoleRationale
Relative Reaction Rate FasterSlowerBromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge.[1]
Typical Reaction Time Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)A more reactive electrophile requires less time to achieve complete conversion.[1]
Typical Reaction Temp. Lower (e.g., Room Temp. to 50°C)Higher (e.g., 50°C to reflux)The higher energy barrier for displacing chloride often necessitates more thermal energy.[1]

Reaction Mechanism and Experimental Workflow

The primary reaction pathway for these compounds is an Sɴ2 (bimolecular nucleophilic substitution) reaction. The nucleophile attacks the carbon atom of the methylene group, and the halide is displaced in a single, concerted step.

G cluster_reagents Reagents cluster_reaction SN2 Reaction cluster_products Products Nu Nucleophile (Nu⁻) Transition [Nu---CH₂-Oxazole---X]⁻ Nu->Transition Attack Oxazole 2-Halomethyl-oxazole (X = Br or Cl) Oxazole->Transition Product 2-Substituted-oxazole Transition->Product Bond Formation LeavingGroup Leaving Group (X⁻) Transition->LeavingGroup Bond Breaking

Sɴ2 reaction mechanism for nucleophilic substitution.

A generalized experimental workflow for the synthesis and purification of 2-substituted-4,5-diphenyl-oxazoles is outlined below.

G A Reaction Setup: Dissolve 2-halomethyl-oxazole, nucleophile, and base in a solvent. B Reaction: Stir at appropriate temperature. (Milder for Bromo, Hotter for Chloro) A->B C Monitoring: Track progress with Thin-Layer Chromatography (TLC). B->C D Work-up: Quench reaction, extract with organic solvent, wash, and dry. C->D E Purification: Isolate the final product via column chromatography. D->E F Characterization: Confirm structure using NMR, Mass Spec, etc. E->F

Generalized experimental workflow.

Experimental Protocols

The following are generalized experimental protocols for a nucleophilic substitution reaction with an amine, highlighting the likely differences in reaction conditions required for the bromo- and chloro-derivatives.[1]

Protocol 1: Reaction with 2-Bromomethyl-4,5-diphenyl-oxazole
  • Reaction Setup: To a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF), add the primary amine (1.1 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired N-substituted product.[1]

Protocol 2: Reaction with 2-Chloromethyl-4,5-diphenyl-oxazole
  • Reaction Setup: To a solution of 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO), add the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.[1]

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 8-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up and Purification: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[1]

Conclusion

For researchers and drug development professionals, the choice between 2-bromomethyl- and 2-chloromethyl-4,5-diphenyl-oxazole as a synthetic precursor has clear implications for reaction efficiency. The bromo-derivative offers significantly higher reactivity, allowing for milder conditions and shorter reaction times, which can be advantageous in complex, multi-step syntheses.[1] While the chloro-analogue may be a more economical starting material, the more forcing conditions required for its reaction could be a limiting factor, particularly with sensitive substrates. The selection, therefore, depends on a balance of factors including cost, desired reaction time, and the stability of the molecules involved.

References

A Comparative Analysis of the Antiproliferative Activity of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic potential of oxazole and thiazole scaffolds, offering a comparative analysis of their performance against various cancer cell lines, supported by experimental data and mechanistic insights.

In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, oxazole and thiazole derivatives have garnered significant attention for their broad spectrum of biological activities, most notably their potent antiproliferative effects. This guide provides a comprehensive comparison of the anticancer activities of these two important classes of compounds, tailored for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for the rational design of novel and more effective anticancer drugs.

Quantitative Comparison of Antiproliferative Activity

The antiproliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the IC50 values of representative oxazole and thiazole derivatives against a panel of human cancer cell lines, as reported in various studies.

Oxazole Derivatives Cancer Cell Line IC50 (µM) Reference
S3I-M2001Human Breast Cancer (MDA-MB-231)~10[1]
1,3,4-Oxadiazole (CHK9)Human Lung Cancer (A549)4.8 - 5.1[2][3][4]
1,2,4-Oxadiazole (16a)Human Breast Cancer (MCF-7)0.68[5]
1,2,4-Oxadiazole (16b)Human Breast Cancer (MCF-7)0.22[5]
1,2,4-Oxadiazole (19a)Human Breast Cancer (MCF-7)0.24[5]
1,2,4-Oxadiazole (19b)Human Breast Cancer (MCF-7)1.90[5]
Thiazole Derivatives Cancer Cell Line IC50 (µM) Reference
Thiazole Derivative (3b)Leukemia (HL-60)Not specified, potent inhibitor[6][7]
Thiazole Derivative (3e)Leukemia (HL-60)Not specified, potent inhibitor[6][7]
Thiazole-Coumarin Hybrid (6a)Human Breast Cancer (MCF-7)Not specified, potent inhibitor[8]
Thiazole-Coumarin Hybrid (6b)Human Breast Cancer (MCF-7)Not specified, potent inhibitor[8]
Thiazole Derivative (18)Human Lung Cancer (A549)0.50 - 4.75[9]
Thiazole Derivative (19)Human Breast Cancer (MCF-7)0.30 - 0.45[9]
Thiazole Derivative (29)Human Gastric Carcinoma (MGC803)3.15 ± 1.68[10]
Thiazole Derivative (29)Human Colon Cancer (HTC-116)8.17 ± 1.89[10]
Thiazole Derivative (31)Human Cervical Cancer (HeLa)3.48 - 8.84[10]
Bisthiazole Derivative (53)Human Colon Cancer (HCT-116)6.6 µg/mL[10]
Bisthiazole Derivative (53)Human Hepatocellular Carcinoma (HepG2)4.9 µg/mL[10]

A systematic review of studies from 2014 to 2020 concluded that a majority of the most promising antiproliferative compounds identified contained a thiazole nucleus.[11][12] This suggests a potential therapeutic advantage for thiazole-based scaffolds in the development of new anticancer agents.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate the antiproliferative activity of chemical compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Annexin V-FITC Assay for Apoptosis

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.[17][18][19]

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Mechanisms of Action

Oxazole and thiazole derivatives exert their antiproliferative effects by modulating various intracellular signaling pathways critical for cancer cell growth and survival.

Oxazole Derivatives: Targeting the STAT3 Pathway

Several oxazole-based compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][24] STAT3 is a transcription factor that is persistently activated in many human tumors and plays a key role in cell proliferation, survival, and angiogenesis. Inhibition of STAT3 by oxazole derivatives leads to the downregulation of its target genes, including anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately inducing apoptosis in cancer cells.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene (e.g., Bcl-2, Bcl-xL) STAT3_dimer->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Oxazole Oxazole Derivatives Oxazole->STAT3_dimer Inhibition

Caption: STAT3 signaling pathway inhibited by oxazole derivatives.

Thiazole Derivatives: Dual Inhibition of PI3K/mTOR Pathway

A significant number of thiazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8][9][25] This pathway is frequently hyperactivated in various cancers and is crucial for cell growth, proliferation, and survival. By dually targeting PI3K and mTOR, thiazole derivatives can effectively block this critical oncogenic signaling cascade, leading to cell cycle arrest and apoptosis.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition Experimental_Workflow Start Compound Synthesis (Oxazole/Thiazole Derivatives) Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay If potent Cell_Cycle_Assay Cell Cycle Analysis IC50->Cell_Cycle_Assay If potent Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism Cell_Cycle_Assay->Mechanism End Lead Compound Identification Mechanism->End

References

A Computational Showdown: Unveiling the Electronic Properties of Oxazole and Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced electronic characteristics of heterocyclic scaffolds is paramount. Oxazole and thiazole, two five-membered aromatic heterocycles, are foundational components in numerous pharmaceuticals and functional materials. While structurally similar—differing only by the heteroatom at position 1 (oxygen in oxazole, sulfur in thiazole)—their electronic properties diverge significantly, impacting their reactivity, stability, and biological interactions. This guide provides an objective, data-driven comparison of their electronic landscapes, supported by computational studies.

Key Electronic Property Comparison

Computational analyses consistently reveal distinct electronic behaviors between oxazole and thiazole. Thiazole is characterized by greater aromaticity and a smaller HOMO-LUMO gap, rendering it more reactive than oxazole.[1] The basicity also differs, with thiazole being a significantly stronger base. The following table summarizes key quantitative electronic and physicochemical properties derived from computational and experimental data.

PropertyOxazoleThiazoleKey Differences & Implications
Aromaticity Less aromatic, exhibits more diene-like character.[2][3]More aromatic with greater π-electron delocalization.[1][4]Thiazole's higher aromaticity contributes to greater stability in certain chemical environments. Oxazole's diene character allows it to participate in Diels-Alder reactions, a reactivity not commonly observed in thiazoles.[3]
Dipole Moment 1.50 D[5]1.80 D[5]The higher dipole moment in thiazole suggests a greater separation of charge within the molecule, which can influence intermolecular interactions and solubility.
Basicity (pKa of Conjugate Acid) 0.8[2][6]2.5[4]Thiazole is a considerably stronger base. This difference is crucial for designing molecules that interact with biological targets via acid-base chemistry, such as enzyme active sites.
HOMO-LUMO Energy Gap (ΔE) Larger than thiazole.[1]Smaller than oxazole.[1]A smaller energy gap in thiazole indicates higher chemical reactivity and a greater propensity for electron transfer, making it more susceptible to certain reactions.[7]
Reactivity toward Electrophiles Preferential attack at C5, then C4.[2]Preferential attack at C5.[4]Both rings are deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridine-like nitrogen, but the C5 position remains the most electron-rich carbon.
Reactivity toward Nucleophiles Attack at the C2 position.[2]Rare, but occurs at the C2 position.[4]The C2 position is the most electron-deficient carbon in both heterocycles, making it the target for nucleophilic attack or deprotonation by strong bases.[2]

Visualization of Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the computational comparison of oxazole and thiazole, from initial structural optimization to the final analysis of their distinct electronic properties.

G Workflow for Computational Comparison of Oxazole and Thiazole cluster_0 Input Structures cluster_1 Computational Methodology cluster_2 Property Calculation cluster_3 Comparative Analysis & Output Oxazole Oxazole Opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Oxazole->Opt Thiazole Thiazole Thiazole->Opt Aromaticity Aromaticity Indices (e.g., NICS, HOMA) Opt->Aromaticity Optimized Geometry FMO Frontier Molecular Orbitals (HOMO-LUMO Gap) Opt->FMO Optimized Geometry MEP Molecular Electrostatic Potential (MEP) Opt->MEP Optimized Geometry Props Molecular Properties (Dipole Moment, pKa) Opt->Props Optimized Geometry Comparison Data Comparison Aromaticity->Comparison FMO->Comparison MEP->Comparison Props->Comparison Table Quantitative Data Table Comparison->Table Summarizes Reactivity Reactivity Prediction (Electrophilic/Nucleophilic Sites) Comparison->Reactivity Informs

Caption: Logical workflow for comparing oxazole and thiazole electronic properties.

Experimental and Computational Protocols

The data presented in this guide are derived from a variety of computational chemistry methods designed to model molecular electronic structure and properties.

1. Geometry Optimization: The foundational step in these computational studies is the geometry optimization of the oxazole and thiazole molecules. This process finds the lowest energy conformation of the molecule. A widely used and reliable method for this is Density Functional Theory (DFT), particularly with the B3LYP exchange-correlation functional.[7] High-level basis sets, such as 6-311++G(d,p) or 6-31G**, are employed to ensure an accurate description of the electron distribution.[7] Ab initio methods like Møller-Plesset perturbation theory (MP2) have also been used for high-accuracy calculations.

2. Aromaticity Assessment: Aromaticity is not a single observable property but is inferred from several computed metrics. One common technique involves calculating nucleus-independent chemical shift (NICS) values at the center of the ring. More negative NICS values typically indicate stronger aromatic character. Another method is the analysis of isotropic magnetic shielding distributions, which provides a visual and quantitative measure of electron delocalization.[8] These calculations are often performed using Gauge-Including Atomic Orbitals (GIAO) at the Hartree-Fock (HF) or MP2 level of theory.[8]

3. Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies greater stability and lower reactivity.[1][7] These orbital energies are standard outputs of DFT and ab initio calculations performed on the optimized geometries.

4. Reactivity and Electrostatic Potential: The sites of electrophilic and nucleophilic attack are predicted by analyzing the molecule's electronic landscape. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions. Additionally, Fukui functions can be calculated to quantify the reactivity of specific atomic sites within the molecule.[4]

5. Dipole Moment and Basicity (pKa): The dipole moment is calculated as a standard property from the electron density distribution obtained after a geometry optimization calculation. The pKa of the conjugate acid is computationally estimated by calculating the Gibbs free energy change for the protonation reaction in a solvent model, often using a Polarizable Continuum Model (PCM) to simulate the effects of an aqueous environment.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)oxazole: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Bromophenyl)oxazole, a brominated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and meet regulatory requirements.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar brominated aromatic and oxazole-containing compounds indicate a consistent hazard profile. These compounds are generally classified as hazardous, with the potential to cause skin and eye irritation, and may lead to respiratory irritation. Some analogues are harmful if swallowed. Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and preparation for disposal should be conducted in a well-ventilated area or under a certified chemical fume hood.

Quantitative Data for Disposal Planning

To facilitate safe and compliant disposal, the following table summarizes key quantitative parameters based on general laboratory guidelines for halogenated organic waste.

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteThe presence of bromine necessitates segregation into this specific waste stream for proper treatment.
Container Type UN-approved, chemically resistant containerPrevents leakage and chemical degradation of the container.
Container Fill Capacity Do not exceed 90% of the container's volume.Provides a safety margin to accommodate expansion of contents due to temperature changes.
Secondary Containment RequiredA tray or larger container that can hold the entire volume of the primary container in case of a leak.
Satellite Accumulation Time Up to 1 year for partially filled containers.Governed by institutional and regulatory limits for temporary storage of hazardous waste.
Full Container Removal Within 3 days of becoming full.Ensures timely removal and prevents prolonged storage of large quantities of hazardous waste.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the standard operating procedure for the disposal of this compound and its associated waste materials.

1. Waste Characterization and Segregation:

  • Identify all components of the waste stream containing this compound. This includes any solvents, reactants, or byproducts.
  • This compound is a brominated organic compound and must be disposed of as Halogenated Organic Waste .[1][2]
  • Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical waste streams.[1][3]

2. Containerization:

  • Select a designated, properly labeled, and chemically compatible waste container.[3][4] The container must be in good condition with a secure, threaded cap.[3]
  • Label the container clearly with the words "Hazardous Waste" and "Halogenated Organic Waste."[3][4]
  • List all chemical constituents and their approximate concentrations on the waste label. Use full chemical names; avoid abbreviations or formulas.[1][3]

3. Waste Accumulation:

  • Transfer the waste into the designated container within a chemical fume hood to minimize inhalation exposure.
  • Ensure the container is kept tightly closed except when actively adding waste.[3]
  • Store the waste container in a designated satellite accumulation area that is well-ventilated and has secondary containment.[5]

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, filter paper, or absorbent pads from a spill cleanup, must be disposed of as solid hazardous waste.[4]
  • Place these contaminated solids into a separate, clearly labeled solid hazardous waste container.

5. Arranging for Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or has been in storage for the maximum allowed time, arrange for its disposal.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
  • Provide the waste manifest with a complete and accurate description of the container's contents.

Spill Cleanup: In the event of a spill, alert personnel in the immediate area. For small spills, use an inert absorbent material to soak up the substance.[7] Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[7] For larger spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal Start Generate Waste Containing This compound Characterize Characterize Waste Stream: Identify all constituents Start->Characterize IsHalogenated Is it a Halogenated Organic Compound? Characterize->IsHalogenated Segregate Segregate as 'Halogenated Organic Waste' IsHalogenated->Segregate Yes NonHalogenated Segregate as Other Waste Stream (e.g., Non-Halogenated) IsHalogenated->NonHalogenated No Containerize Select Appropriate Container (Chemically resistant, sealed) Segregate->Containerize Label Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' List all constituents Containerize->Label Store Store in Satellite Accumulation Area with Secondary Containment Label->Store CheckFull Is Container Full (>90%) or Time Limit Reached? Store->CheckFull CheckFull->Store No ContactEHS Contact EHS for Pickup CheckFull->ContactEHS Yes Disposal Disposal by Licensed Hazardous Waste Contractor ContactEHS->Disposal

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(4-Bromophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2-(4-Bromophenyl)oxazole in a laboratory setting. The procedural guidance is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Precautionary Information

Based on analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2A) [1][2][3]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][3]

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4) [2][3]

The following table summarizes the relevant hazard and precautionary statements.

GHS ClassificationHazard StatementPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritation.P264: Wash hands and exposed skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P337+P313: If eye irritation persists: Get medical advice/attention.
STOT SE 3 (Respiratory)H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.
Acute Toxicity, Oral (Cat. 4)H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth.

Operational and Disposal Plans

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

  • Engineering Controls :

    • Always handle this compound in a certified chemical fume hood to control airborne concentrations.[4]

    • Ensure a safety shower and eyewash station are readily accessible and in good working order.[5]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[3][5]

    • Skin Protection :

      • Wear a flame-resistant lab coat, fully buttoned.

      • Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and change them immediately if contaminated.[1]

      • Full-length pants and closed-toe shoes are required.

    • Respiratory Protection : If engineering controls are insufficient or during a large spill, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure the fume hood sash is at the lowest practical height.

    • Don all required PPE as specified above.

  • Weighing and Transfer :

    • Since the compound is a solid, conduct all weighing and transfers within the fume hood or a ventilated balance enclosure to prevent dust inhalation.

    • Use anti-static tools and equipment where appropriate.

    • Handle the substance carefully to avoid creating dust.

  • During the Experiment :

    • Keep containers tightly closed when not in use.[2]

    • Maintain good housekeeping within the fume hood to minimize contamination.

    • Avoid contact with skin, eyes, and clothing.[4]

  • Post-Experiment :

    • Thoroughly decontaminate all surfaces and equipment.

    • Remove PPE carefully, avoiding self-contamination, and dispose of disposable items as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • Spills :

    • Evacuate the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material without creating dust and place it in a sealed, labeled container for hazardous waste disposal.[3][6]

    • Ventilate the area and wash the spill site after material pickup is complete.

Storage and Disposal Plan
  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

    • Store away from incompatible materials such as strong oxidizing agents.

    • The recommended storage temperature is refrigerated (0-8°C).[7]

  • Disposal :

    • Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) as hazardous waste.

    • All waste must be placed in sealed, properly labeled containers.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

G Safe Handling Workflow for this compound prep 1. Preparation - Don PPE - Prepare Fume Hood handling 2. Handling - Weighing & Transfer - Conduct Experiment prep->handling cleanup 3. Post-Experiment - Decontaminate Area - Doff PPE handling->cleanup storage Store Unused Product (0-8°C, Sealed) handling->storage Unused Material spill Emergency: Spill Response handling->spill If Spill Occurs exposure Emergency: Exposure Response handling->exposure If Exposure Occurs waste 4. Waste Disposal - Collect Contaminated Materials - Label Hazardous Waste cleanup->waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)oxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)oxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.